N-Methylbutyramide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-3-4-5(7)6-2/h3-4H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLZXQIFCRIRMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170398 | |
| Record name | Butanamide, N-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17794-44-4 | |
| Record name | N-Methylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17794-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylbutyramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017794444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylbutanamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanamide, N-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLBUTYRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAH76XQ8GR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of N-Methylbutyramide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical properties of N-Methylbutyramide (also known as N-methylbutanamide), a secondary amide with applications as a solvent and chemical intermediate.[1] The data herein is compiled for use in research, chemical synthesis, and formulation development.
Core Physical and Chemical Identifiers
This compound is characterized by a butyl group attached to a secondary amide functional group.[1] Its structure, containing both a hydrogen bond donor (N-H) and acceptor (C=O), as well as a hydrophobic alkyl chain, dictates its physical behavior.[1]
| Identifier | Value | Reference |
| CAS Number | 17794-44-4 | [1][2][3][4][5] |
| Molecular Formula | C₅H₁₁NO | [1][2][3][4][5] |
| Molecular Weight | 101.15 g/mol | [1][2][3][5] |
| IUPAC Name | N-methylbutanamide | [3] |
| Synonyms | N-methylbutanamide, Butyramide, N-methyl- | [1][2] |
| SMILES | CCCC(=O)NC | [1][3] |
| InChI Key | OLLZXQIFCRIRMH-UHFFFAOYSA-N | [1][3][5] |
Quantitative Physical Properties
The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various experimental and industrial settings, such as reaction kinetics, purification processes, and formulation stability.
| Physical Property | Value | Conditions | Reference |
| Physical State | Colorless to pale yellow liquid | Ambient | [1] |
| Melting Point | 110-111 °C | [1][2] | |
| Boiling Point | 210.8 °C | at 760 mmHg | [1][2][4] |
| 120-123 °C | at 22 Torr | [1] | |
| Density | 0.864 g/cm³ | [1][2][4] | |
| Refractive Index (n_D) | 1.407 | 20°C | [1][2][4] |
| Vapor Pressure | 0.189 mmHg | at 25°C | [1][2][4] |
| Flash Point | 108.3 °C | [1][2][4] | |
| Solubility | Soluble in polar solvents (water, alcohols) | [1] | |
| Hydrogen Bond Donor Count | 1 | [3] | |
| Hydrogen Bond Acceptor Count | 1 | [3] |
Structure-Property Relationships
The molecular structure of this compound directly influences its macroscopic physical properties. The interplay between its functional groups and alkyl chain defines its polarity, volatility, and intermolecular forces.
Caption: Logical diagram illustrating how the structural features of this compound determine its intermolecular forces and resulting physical properties.
Experimental Protocols for Property Determination
The physical properties listed above are determined using standard laboratory techniques. Below are detailed methodologies for key experiments.
1. Boiling Point Determination (Distillation Method)
-
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
-
Procedure:
-
A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
The liquid is heated gently. As it boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.
-
The temperature is recorded when it stabilizes during a steady rate of distillation (i.e., when condensate is consistently forming and dripping into the receiving flask). This stable temperature is the boiling point.
-
The atmospheric pressure is recorded, as boiling point is pressure-dependent. The reported value of 210.8 °C corresponds to standard atmospheric pressure (760 mmHg).[2][4]
-
2. Melting Point Determination (Capillary Method)
-
Objective: To determine the temperature at which the substance transitions from a solid to a liquid.
-
Apparatus: Melting point apparatus (e.g., Thiele tube or digital instrument), capillary tubes, thermometer.
-
Procedure:
-
A small, dry sample of solid this compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in the melting point apparatus, adjacent to a calibrated thermometer.
-
The apparatus is heated slowly (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. The narrow range of 110-111 °C indicates a pure substance.[1][2]
-
3. Density Determination (Pycnometer Method)
-
Objective: To determine the mass per unit volume of the liquid.
-
Apparatus: Pycnometer (a glass flask with a precise, known volume), analytical balance.
-
Procedure:
-
The empty pycnometer is weighed accurately.
-
It is then filled with the this compound sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
-
The filled pycnometer is weighed again.
-
The temperature of the sample is recorded, as density is temperature-dependent.
-
The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
4. Refractive Index Measurement (Abbe Refractometer)
-
Objective: To measure the extent to which light is bent when it passes through the liquid sample. This is a characteristic property related to the substance's composition.
-
Apparatus: Abbe refractometer, light source (typically a sodium D-line lamp), temperature-controlled water bath.
-
Procedure:
-
The refractometer prisms are cleaned and calibrated using a standard of known refractive index (e.g., distilled water).
-
A few drops of this compound are placed on the surface of the lower prism.
-
The prisms are closed, and the sample is allowed to equilibrate to a constant temperature (typically 20°C).
-
The light source is turned on, and the user looks through the eyepiece, adjusting the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
References
An In-depth Technical Guide to N-Methylbutyramide: Molecular Weight and Formula
This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed information on the molecular weight and chemical formula of N-Methylbutyramide.
Molecular Composition and Weight
This compound is a chemical compound with the molecular formula C₅H₁₁NO.[1][2][3][4] Its molecular weight is a fundamental property, crucial for a wide range of experimental and theoretical applications, from reaction stoichiometry to dosage calculations in pharmaceutical research. The precise molecular weight is derived from the sum of the atomic weights of its constituent atoms.
The elemental composition and corresponding atomic weights are detailed in the table below. The molecular weight is calculated using the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).
| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Atomic Weight (amu) |
| Carbon | C | 5 | 12.011 | 60.055 |
| Hydrogen | H | 11 | 1.008 | 11.088 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 101.149 |
Based on this, the molecular weight of this compound is approximately 101.15 g/mol .[1][3][5] More precise measurements have determined the molecular weight to be 101.1469 g/mol [1][4] and 101.14694 g/mol .[2]
Experimental Protocols
The determination of a compound's molecular weight and formula is a cornerstone of chemical analysis. The following outlines the general methodologies for key experiments used to ascertain these properties.
1. Mass Spectrometry for Molecular Weight Determination
-
Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For molecular weight determination, a "soft" ionization technique is often employed to minimize fragmentation and keep the molecule intact.
-
Methodology:
-
Sample Introduction: A small, pure sample of this compound is introduced into the mass spectrometer.
-
Ionization: The sample is ionized, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). These methods add a proton (H⁺) to the molecule, forming a pseudomolecular ion [M+H]⁺.
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Mass Analysis: The ionized molecules are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their m/z ratio.
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Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the [M+H]⁺ ion allows for the direct determination of the molecular weight.
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2. Elemental Analysis for Molecular Formula Determination
-
Principle: Elemental analysis determines the percentage composition of a pure sample. By comparing the experimental percentages of carbon, hydrogen, nitrogen, and oxygen to the theoretical percentages calculated from potential chemical formulas, the correct molecular formula can be confirmed.
-
Methodology:
-
Combustion: A precisely weighed sample of this compound is combusted in a furnace with an excess of oxygen.
-
Gas Separation: The combustion products (CO₂, H₂O, and N₂) are passed through a series of traps that selectively absorb each gas.
-
Quantification: The amount of each absorbed gas is determined, from which the mass of carbon, hydrogen, and nitrogen in the original sample can be calculated. Oxygen content is often determined by difference.
-
Formula Calculation: The mass percentages of each element are used to determine the empirical formula. This, combined with the molecular weight from mass spectrometry, allows for the determination of the exact molecular formula.
-
Visualizations
The following diagrams illustrate the logical relationships in the determination of this compound's molecular properties.
References
An In-Depth Technical Guide to the Amide Functional Group in N-Methylbutyramide: A Model for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amide functional group is a cornerstone of medicinal chemistry, present in a vast array of pharmaceutical agents and biomolecules. Its unique structural and electronic properties contribute significantly to molecular conformation, intermolecular interactions, and metabolic stability. N-Methylation of the amide nitrogen, as seen in N-Methylbutyramide, offers a subtle yet powerful modification to fine-tune these properties, making it an important strategy in drug design and development.[1][2] This technical guide provides an in-depth analysis of the amide functional group in this compound, treating it as a model system to understand the implications of N-alkylation in a pharmaceutical context. We will delve into its synthesis, spectroscopic characterization, and the conformational dynamics of its N-methyl amide bond, supported by detailed experimental protocols and data analysis. While this compound itself is not a therapeutic agent, its study provides invaluable insights for the rational design of novel drug candidates.
Core Concepts: The N-Methyl Amide Functional Group
The N-methyl amide group in this compound consists of a carbonyl group bonded to a nitrogen atom, which is in turn bonded to a methyl group and a butyryl group. This arrangement confers specific characteristics that are of high interest in drug design.
Key Physicochemical Properties:
-
Hydrogen Bonding: Unlike primary and secondary amides, the N-methyl group in this compound eliminates the possibility of the amide nitrogen acting as a hydrogen bond donor. The carbonyl oxygen, however, remains a strong hydrogen bond acceptor. This modification can significantly alter a drug candidate's binding affinity to its target and its solubility profile.[3]
-
Conformational Isomerism: Due to the partial double bond character of the C-N bond, rotation is restricted, leading to the existence of cis and trans isomers. The steric hindrance introduced by the N-methyl group influences the energy barrier to rotation and the preferred conformation, which can have a profound impact on biological activity.[4][5]
-
Metabolic Stability: N-methylation can protect the amide bond from enzymatic hydrolysis by peptidases, thereby increasing the metabolic stability and in vivo half-life of a drug.[1]
-
Solubility and Lipophilicity: The effect of N-methylation on solubility and lipophilicity is complex and context-dependent. While it removes a hydrogen bond donor, the overall change in polarity and molecular shape can lead to either increased or decreased solubility and lipophilicity.[3]
Synthesis of this compound
This compound can be synthesized through several standard amidation procedures. A common and efficient method involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine.
Experimental Protocol: Synthesis from Butyryl Chloride and Methylamine
Objective: To synthesize this compound from butyryl chloride and methylamine.
Materials:
-
Butyryl chloride
-
Methylamine (40% solution in water or as a gas)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirring bar, dissolve methylamine (1.1 equivalents) in 50 mL of dichloromethane and cool the solution in an ice bath.
-
Slowly add butyryl chloride (1.0 equivalent) dropwise to the stirred methylamine solution using a dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 50 mL of 1 M NaOH solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 1 M NaOH, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Logical Workflow for Synthesis:
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the nuclei.
Objective: To acquire and interpret the ¹H and ¹³C NMR spectra of this compound.
Materials and Instruments:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS in an NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, typically using a single pulse experiment.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to TMS (0 ppm).
Expected Results and Interpretation:
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Protons | ~0.9 | Triplet | 3H | -CH₃ (butyryl) |
| Protons | ~1.6 | Sextet | 2H | -CH₂- (butyryl, middle) |
| Protons | ~2.1 | Triplet | 2H | -CH₂-C=O (butyryl) |
| Protons | ~2.8 | Doublet | 3H | N-CH₃ |
| Protons | ~5.5 | Broad Singlet | 1H | N-H (present in the trans conformer) |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Carbon | ~13.8 | -CH₃ (butyryl) |
| Carbon | ~19.2 | -CH₂- (butyryl, middle) |
| Carbon | ~26.3 | N-CH₃ |
| Carbon | ~38.5 | -CH₂-C=O (butyryl) |
| Carbon | ~173.5 | C=O (amide carbonyl) |
Note: The presence of cis and trans conformers can lead to the observation of two sets of signals for the N-methyl and adjacent methylene protons, although at room temperature, these may be broadened or coalesced.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Objective: To obtain the FTIR spectrum of this compound and identify its characteristic vibrational bands.
Materials and Instruments:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Hydraulic press for pellet making
-
FTIR spectrometer
Procedure:
-
Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry KBr powder in an agate mortar.
-
Place the mixture in a pellet-forming die and press it under high pressure to form a transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands.
Expected Results and Interpretation:
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (trans conformer) | 3300-3100 | Medium |
| C-H Stretch (alkyl) | 2960-2850 | Strong |
| C=O Stretch (Amide I band) | 1640-1680 | Strong |
| N-H Bend (Amide II band, trans) | 1510-1570 | Medium |
| C-N Stretch (Amide III band) | 1250-1300 | Medium |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components of a mixture.
Objective: To determine the purity and confirm the molecular weight of this compound.
Materials and Instruments:
-
This compound sample
-
A suitable solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Run a temperature program to separate the components of the sample. A typical program might start at 50 °C and ramp up to 250 °C.
-
The separated components elute from the column and enter the mass spectrometer, where they are ionized (typically by electron impact, EI).
-
The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z) and records the mass spectrum.
Expected Results and Interpretation:
-
Gas Chromatogram: A single major peak should be observed, indicating the purity of the sample. The retention time of this peak is characteristic of this compound under the given conditions.
-
Mass Spectrum: The mass spectrum will show a molecular ion peak ([M]⁺) at m/z = 101, corresponding to the molecular weight of this compound (C₅H₁₁NO).[6] Common fragment ions would include those resulting from the loss of alkyl or acyl groups.
Conformational Analysis of the N-Methyl Amide Bond
The planarity of the amide bond due to resonance results in two possible conformations: cis and trans. The trans conformation, where the alkyl groups on the carbonyl carbon and the nitrogen are on opposite sides of the C-N bond, is generally more stable for secondary amides. However, for N-alkyl amides like this compound, the energy difference between the cis and trans isomers is smaller, and both conformers can be present in solution.[4][5]
The ratio of these conformers can be influenced by the solvent, temperature, and the steric and electronic nature of the substituents. The presence and ratio of these isomers can be studied using variable-temperature NMR spectroscopy. The ability of an N-methylated amide in a drug molecule to adopt a specific conformation can be critical for its binding to a biological target.
The N-Methyl Amide Group in Drug Development
The "magic methyl" effect, where the addition of a methyl group to a lead compound dramatically improves its pharmacological properties, is a well-known phenomenon in medicinal chemistry.[2] N-methylation of amides is a key example of this strategy.
Signaling Pathway Analogy:
While this compound does not have a known signaling pathway, we can illustrate a hypothetical interaction to understand the importance of the N-methyl amide group. Imagine a drug candidate with a secondary amide that binds to a receptor protein.
In this hypothetical scenario, the secondary amide forms a crucial hydrogen bond with the receptor, leading to its activation. N-methylation would prevent this hydrogen bond, potentially leading to a loss of activity. Conversely, if the binding pocket is hydrophobic, the N-methyl group could enhance binding through favorable van der Waals interactions. Furthermore, the conformational preference of the N-methyl amide might be a better fit for the receptor's active site. This illustrates the dual nature of N-methylation as a tool for either improving or diminishing biological activity, highlighting the need for careful structure-activity relationship (SAR) studies.
Conclusion
This compound serves as an excellent and simple model for understanding the multifaceted role of the N-methyl amide functional group in the context of drug design and development. Its synthesis and characterization are straightforward, allowing for a focused study of the properties imparted by N-methylation. The principles of hydrogen bonding, conformational isomerism, and metabolic stability, as explored through this model compound, are directly applicable to the optimization of lead compounds in the quest for safer and more effective medicines. This technical guide provides the foundational knowledge and experimental framework for researchers and scientists to further explore and harness the potential of the N-methyl amide group in their drug discovery endeavors.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides: Influence of Coplanarity on Amide Conformational Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Methylbutanamide | C5H11NO | CID 28774 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Methylbutyramide Structure-Activity Relationship Studies: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of N-Methylbutyramide and its analogs, with a focus on their potential as histone deacetylase (HDAC) inhibitors. This compound, a simple short-chain fatty acid amide, belongs to a class of compounds known to exhibit HDAC inhibitory activity, a promising avenue for therapeutic intervention in oncology and other diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential pathways and workflows to support further research and development in this area.
Introduction to this compound and its Therapeutic Potential
This compound is a small molecule featuring a butyramide backbone with a methyl group substitution on the nitrogen atom. Short-chain fatty acids and their derivatives have garnered significant interest for their role in cellular processes, including gene expression regulation through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in chromatin remodeling and the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathogenesis of various cancers and other diseases, making them a validated target for therapeutic development. The structural simplicity of this compound makes it an attractive starting point for medicinal chemistry campaigns aimed at developing novel HDAC inhibitors with improved potency and selectivity.
Structure-Activity Relationship of Short-Chain Amide HDAC Inhibitors
-
Zinc-Binding Group (ZBG): This moiety chelates the zinc ion in the active site of the HDAC enzyme. For simple amides like this compound, the carbonyl oxygen can act as a weak zinc binder. More potent HDAC inhibitors often incorporate stronger ZBGs like hydroxamic acids.
-
Linker Region: This part of the molecule occupies the channel leading to the active site. Its length and flexibility are critical for optimal interaction. In this compound, the propyl chain serves as the linker.
-
Cap Group: This is typically a larger, often aromatic, group that interacts with the surface of the enzyme, contributing to potency and isoform selectivity. This compound itself lacks a distinct cap group.
To illustrate the principles of SAR in a related context, the following table summarizes the HDAC inhibitory and antiproliferative activities of a series of estratriene-based hydroxamic acid derivatives with varying alkoxy linker lengths. This serves as a representative example of how modifications to the linker region can significantly impact biological activity.
Table 1: Representative Structure-Activity Relationship Data for Estratriene-Based Hydroxamic Acid HDAC Inhibitors [1]
| Compound | Linker Length (n) | HDAC Inhibition (IC50, μM) | HeLa Antiproliferative Activity (IC50, μM) | SKOV-3 Antiproliferative Activity (IC50, μM) |
| CFT-2a | 2 | >100 | >100 | >100 |
| CFT-2b | 4 | 0.25 | 6.09 | 7.83 |
| CFT-2c | 6 | 0.52 | 12.35 | 15.67 |
| CEC-2a | 2 | >100 | >100 | >100 |
| CEC-2b | 4 | 0.21 | 7.21 | 8.36 |
| CEC-2c | 6 | 0.48 | 14.89 | 18.24 |
| SAHA | - | 0.31 | 3.12 | 4.25 |
Data is illustrative and represents a related class of HDAC inhibitors to demonstrate SAR principles.
Experimental Protocols
Synthesis of this compound Analogs
A general synthetic route to this compound and its N-substituted analogs involves the amidation of butyryl chloride or butanoic acid with the corresponding primary amine.
Scheme 1: General Synthesis of N-Alkylbutyramides
General Procedure:
-
Butyryl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
The desired primary amine (1.1 equivalents) is added dropwise to the stirred solution.
-
A non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), is added to scavenge the HCl byproduct.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours, while being monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The organic phase is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure N-alkylbutyramide.
In Vitro Histone Deacetylase (HDAC) Activity Assay
This protocol describes a common fluorometric assay to determine the in vitro inhibitory activity of compounds against HDAC enzymes.
Materials:
-
HeLa cell nuclear extract (as a source of HDACs) or purified recombinant HDAC enzyme.
-
HDAC substrate (e.g., Fluor de Lys®-SIRT1, Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution containing a protease (e.g., trypsin) and a positive control inhibitor (e.g., Trichostatin A).
-
Test compounds dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%).
-
In a 96-well plate, add the assay buffer, the HDAC substrate, and the test compound dilutions.
-
Initiate the reaction by adding the HeLa nuclear extract or purified HDAC enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Incubate the plate at room temperature for a further 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Signaling Pathway
Experimental Workflow
Conclusion and Future Directions
This compound and its analogs represent a promising starting point for the development of novel histone deacetylase inhibitors. The foundational structure-activity relationships for HDAC inhibitors suggest that modifications to the N-alkyl substituent and the butyryl backbone could lead to significant improvements in potency and selectivity. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a comprehensive quantitative SAR. This will involve exploring various N-substituents to act as "cap" groups and potentially modifying the butyryl chain to optimize linker length and rigidity. Furthermore, incorporating stronger zinc-binding groups in place of the amide carbonyl could dramatically enhance inhibitory activity. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to advance the discovery of new and effective therapeutics based on the this compound scaffold.
References
The Biological Landscape of N-Methylbutyramide Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Methylbutyramide and its derivatives represent a class of small molecules with potential for biological activity. However, a comprehensive review of the current scientific literature reveals a notable scarcity of specific research focused on the synthesis and biological evaluation of this compound derivatives. While the broader categories of N-methylated compounds and amide-containing molecules have been extensively studied for various therapeutic applications, including as histone deacetylase (HDAC) inhibitors, anticonvulsants, and anti-inflammatory agents, specific data on this compound derivatives remains largely unpublished.
This technical guide provides a framework for understanding the potential biological activities of this compound derivatives by examining structurally related compounds. It outlines common synthetic strategies, details prevalent experimental protocols for biological evaluation, and presents generalized signaling pathways that are often modulated by bioactive amide-containing molecules. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this understudied chemical space.
Synthesis of N-Methylated Amide Derivatives
The synthesis of N-methylated amide derivatives, including hypothetical this compound derivatives, typically involves standard amidation reactions. A general synthetic workflow is depicted below.
Caption: General workflow for the synthesis and evaluation of N-methylated amides.
Experimental Protocol: General Amidation Reaction
A common method for synthesizing this compound would involve the reaction of butyryl chloride with methylamine in the presence of a base to neutralize the hydrochloric acid byproduct. Alternatively, butyric acid can be coupled with methylamine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting crude product is then purified, typically by column chromatography, and its structure confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Potential Biological Activities and Signaling Pathways
While specific data on this compound derivatives is lacking, the biological activities of other N-methylated amides and short-chain fatty acid derivatives suggest potential areas of investigation. These include anticancer, anti-inflammatory, and neurological effects.
Anticancer Activity and Histone Deacetylase (HDAC) Inhibition
Many small molecule amides have been investigated as inhibitors of histone deacetylases (HDACs), which are enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] Inhibition of HDACs can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.
Caption: Generalized pathway of HDAC inhibition leading to anticancer effects.
Experimental Protocol: In Vitro HDAC Inhibition Assay
The inhibitory activity of a compound against HDACs can be determined using commercially available kits. These assays typically involve incubating the test compound with a source of HDAC enzyme (e.g., nuclear extract from a cell line like HeLa) and a fluorogenic HDAC substrate. The fluorescence generated is proportional to the enzyme activity, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated.
Experimental Protocol: Cell Proliferation Assay
The antiproliferative effects of compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cancer cells are seeded in 96-well plates, treated with varying concentrations of the test compound for a specified period (e.g., 72 hours), and then incubated with MTT solution. The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability and calculate the IC50 value.
Anti-inflammatory Activity
Some amide-containing molecules exhibit anti-inflammatory properties by modulating key inflammatory pathways, such as the NF-κB signaling pathway.[2] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory cytokines and mediators.
Caption: Simplified NF-κB signaling pathway potentially modulated by anti-inflammatory amides.
Experimental Protocol: Measurement of Nitric Oxide Production
Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) are a common in vitro model for inflammation. The anti-inflammatory potential of a compound can be assessed by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. This is typically done using the Griess assay, which measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Neurological Activity
Derivatives of γ-aminobutyric acid (GABA), an inhibitory neurotransmitter, have been explored for their anticonvulsant properties.[3] It is conceivable that derivatives of short-chain fatty acids like butyric acid could interact with neurotransmitter systems.
Experimental Protocol: Anticonvulsant Screening
Initial anticonvulsant activity is often evaluated in rodent models. The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are two standard models used to identify compounds that can prevent the spread of seizures or raise the seizure threshold, respectively. Neurotoxicity is also assessed, for example, by the rotorod test, to determine if the anticonvulsant effects occur at doses that do not cause motor impairment.
Quantitative Data Summary
As stated, there is no specific quantitative data available in the reviewed literature for the biological activity of this compound derivatives. The following table provides a generalized template for how such data would be presented, using examples from related amide compounds.
Table 1: Hypothetical Biological Activity Data for this compound Derivatives
| Compound ID | Target | Assay | IC50 / EC50 (µM) | Cell Line / Model |
| NMB-001 | HDAC | In Vitro HDAC Inhibition | Data Not Available | HeLa Nuclear Extract |
| NMB-001 | Cancer Cell Proliferation | MTT Assay | Data Not Available | MCF-7 (Breast Cancer) |
| NMB-002 | Inflammation | Griess Assay (NO Production) | Data Not Available | RAW 264.7 (Macrophage) |
| NMB-003 | Seizure | Maximal Electroshock (MES) | Data Not Available | Mouse |
Conclusion and Future Directions
The field of this compound derivatives remains a largely unexplored area of medicinal chemistry. Based on the known biological activities of structurally related N-methylated and amide-containing compounds, this class of molecules holds potential for therapeutic applications in oncology, inflammation, and neurology. Future research should focus on the systematic synthesis of a library of this compound derivatives and their subsequent screening in a panel of relevant biological assays. Such studies are essential to elucidate the structure-activity relationships and to identify lead compounds for further development. The experimental protocols and generalized pathways outlined in this guide provide a strategic framework for initiating these investigations.
References
- 1. Novel amide derivatives as inhibitors of histone deacetylase: design, synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides: a pharmacophoric hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methylbutyramide: A Comprehensive Technical Guide for Amide Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylbutyramide, a simple secondary amide, serves as an invaluable model compound in the study of amide chemistry. Its straightforward structure, exhibiting the core functionalities of the amide bond, provides a fundamental platform for investigating principles that are broadly applicable to more complex systems such as peptides, proteins, and various pharmaceutical agents. This technical guide offers an in-depth exploration of this compound, presenting its chemical and physical properties, detailed experimental protocols for its synthesis and hydrolysis, and analyses of its spectroscopic characteristics. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their scientific investigations.
Chemical and Physical Properties
This compound, also known as N-methylbutanamide, possesses a molecular formula of C₅H₁₁NO and a molecular weight of 101.15 g/mol .[1] Its chemical structure consists of a butyryl group attached to a methylated amine. Key identifiers for this compound are provided in Table 1.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 17794-44-4 |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| IUPAC Name | N-methylbutanamide[1] |
| SMILES | CCCC(=O)NC |
| InChI | InChI=1S/C5H11NO/c1-3-4-5(7)6-2/h3-4H2,1-2H3,(H,6,7)[1] |
The physical properties of this compound are summarized in Table 2. Its relatively high boiling point is indicative of the presence of intermolecular hydrogen bonding, a key feature of secondary amides that influences their physical state and solubility.
Table 2: Physical Properties of this compound
| Property | Value |
| Physical State | Liquid |
| Melting Point | -26.0 °C |
| Boiling Point | 210.8 °C at 760 mmHg |
| Density | 0.913 g/cm³ |
| Refractive Index | 1.437 |
| Flash Point | 108.3 °C |
| Vapor Pressure | 0.189 mmHg at 25 °C |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the laboratory synthesis of this compound involves the reaction of butanoyl chloride with methylamine. This reaction is a classic example of nucleophilic acyl substitution.
Experimental Protocol: Synthesis from Butanoyl Chloride and Methylamine
Materials:
-
Butanoyl chloride
-
Methylamine (40% solution in water)
-
Diethyl ether
-
Sodium hydroxide (10% aqueous solution)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve methylamine in diethyl ether.
-
Slowly add butanoyl chloride dropwise to the stirred methylamine solution. Maintain the temperature of the reaction mixture below 10 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 1 hour.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 10% aqueous sodium hydroxide solution, water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the diethyl ether by rotary evaporation.
-
Purify the crude this compound by vacuum distillation to obtain a colorless liquid.
Hydrolysis of this compound
The hydrolysis of the amide bond in this compound can be achieved under both acidic and basic conditions, yielding butanoic acid and methylamine or its corresponding salt.
Experimental Protocol: Base-Catalyzed Hydrolysis
Materials:
-
This compound
-
Sodium hydroxide (10% aqueous solution)
-
Reflux apparatus
-
Litmus paper
Procedure:
-
Place this compound and 10% aqueous sodium hydroxide solution in a round-bottom flask.
-
Heat the mixture under reflux for 1-2 hours.
-
During the reaction, test the vapors produced with moist red litmus paper. The evolution of a gas that turns the litmus paper blue indicates the formation of methylamine.
-
After the reaction is complete, cool the mixture. The resulting solution will contain sodium butanoate and unreacted sodium hydroxide.
Experimental Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
Hydrochloric acid (10% aqueous solution)
-
Reflux apparatus
Procedure:
-
Place this compound and 10% aqueous hydrochloric acid in a round-bottom flask.
-
Heat the mixture under reflux for several hours.
-
After the reaction is complete, cool the mixture. The resulting solution will contain butanoic acid and methylammonium chloride.
Spectroscopic Data and Analysis
Spectroscopic analysis is crucial for the characterization of this compound and for studying the nuances of its amide bond.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides detailed information about the proton environments in the molecule.
Table 3: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.6 | br s | 1H | N-H |
| ~2.8 | d | 3H | N-CH₃ |
| ~2.1 | t | 2H | -CH₂-C=O |
| ~1.6 | sextet | 2H | -CH₂-CH₂-C=O |
| ~0.9 | t | 3H | CH₃-CH₂- |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within this compound.
Table 4: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | C=O |
| ~38 | -CH₂-C=O |
| ~26 | N-CH₃ |
| ~19 | -CH₂-CH₂-C=O |
| ~13 | CH₃-CH₂- |
FTIR Spectroscopy
The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups.
Table 5: FTIR Spectral Data for this compound (Liquid Film)
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3300 (broad) | N-H stretch |
| ~2960, ~2870 | C-H stretch (aliphatic) |
| ~1640 (strong) | C=O stretch (Amide I band) |
| ~1550 | N-H bend (Amide II band) |
Visualizations
Synthesis Workflow
The multi-step synthesis of this compound from 1-bromopropane provides a clear experimental workflow that can be visualized.
Caption: Multi-step synthesis of this compound.
Amide Hydrolysis Mechanisms
This compound serves as an excellent model to illustrate the mechanisms of both acid- and base-catalyzed amide hydrolysis.
Acid-Catalyzed Hydrolysis
Caption: Mechanism of acid-catalyzed amide hydrolysis.
Base-Catalyzed Hydrolysis
Caption: Mechanism of base-catalyzed amide hydrolysis.
Conclusion
This compound stands as a cornerstone model compound for the elucidation of fundamental principles in amide chemistry. Its well-defined properties, straightforward synthesis, and predictable reactivity in hydrolysis make it an ideal substrate for both educational and research purposes. The detailed protocols and spectroscopic data provided in this guide are intended to facilitate its use in studies ranging from basic reaction mechanisms to more complex investigations of intermolecular forces and their influence on the properties of amide-containing molecules. For professionals in drug development, a thorough understanding of the behavior of simple amides like this compound is essential for predicting the stability, reactivity, and biological interactions of more complex pharmaceutical compounds.
References
Methodological & Application
Synthesis of N-Methylbutyramide from Butanoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylbutyramide is a secondary amide that serves as a valuable building block in organic synthesis and holds potential in various applications, including pharmaceutical research and as a specialty solvent. Its synthesis from the reaction of butanoyl chloride with methylamine is a straightforward and efficient method, exemplifying the classic nucleophilic acyl substitution reaction. This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of this compound.
Applications
This compound and related N-alkylamides are of significant interest in the field of drug discovery and development. The N-methyl amide moiety is a common structural motif found in a wide range of biologically active compounds and pharmaceuticals. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as solubility, metabolic stability, and binding affinity to biological targets.
Specific applications of this compound and analogous structures include:
-
Pharmaceutical Intermediates: As a versatile building block, this compound can be utilized in the synthesis of more complex molecules with potential therapeutic activities. The amide bond is a fundamental component of peptides and proteins, making small amide molecules like this compound relevant in peptidomimetic and other medicinal chemistry research.
-
Solvent Properties: Due to its polarity and hydrogen-bonding capabilities, this compound can be employed as a solvent for various chemical reactions, particularly those involving polar substrates.
-
Drug Formulation: The physicochemical properties of N-methylamides can be exploited in drug formulation to enhance the solubility and stability of active pharmaceutical ingredients (APIs).
Chemical Reaction Pathway
The synthesis of this compound from butanoyl chloride and methylamine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of butanoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. A base, such as triethylamine or an excess of methylamine, is typically used to neutralize the hydrochloric acid byproduct.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol details a representative procedure for the synthesis of this compound from butanoyl chloride.
Materials:
-
Butanoyl chloride
-
Methylamine (40% solution in water or as a gas)
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add a solution of methylamine in the chosen solvent. If using a methylamine solution, it can be diluted further with the reaction solvent. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Butanoyl Chloride: Dissolve butanoyl chloride in the reaction solvent and add it to the dropping funnel. Add the butanoyl chloride solution dropwise to the stirred methylamine solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 1-2 hours.
-
Workup:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by distillation or column chromatography if necessary.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Quantitative Data Summary
| Parameter | Value | Notes |
| Reactants | ||
| Butanoyl Chloride | 1.0 eq | |
| Methylamine | 2.0-2.2 eq | Excess used to act as a base and drive the reaction to completion. |
| Solvent | Dichloromethane | Other aprotic solvents like diethyl ether or THF can also be used.[1] |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temp | Initial cooling is necessary to control the exothermic reaction.[1] |
| Reaction Time | 1-3 hours | |
| Product | ||
| Theoretical Yield | Calculated based on butanoyl chloride as the limiting reagent. | |
| Purification | ||
| Method | Extraction, Distillation | Column chromatography can be used for higher purity. |
Note: The exact yield will depend on the specific reaction conditions, scale, and purification method employed. Researchers should optimize these parameters for their specific needs.
Safety Precautions
-
Butanoyl chloride is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methylamine is a flammable and corrosive gas or solution with a strong odor. Handle it in a fume hood and wear appropriate PPE.
-
The reaction is exothermic and should be cooled appropriately, especially during the addition of butanoyl chloride.
By following these detailed protocols and safety guidelines, researchers can efficiently synthesize this compound for their specific research and development needs.
References
Application Notes and Protocols for the Direct Synthesis of N-Methylbutyramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylbutyramide is a valuable building block in organic synthesis and pharmaceutical research. Traditional methods for its synthesis often involve multi-step procedures with the use of hazardous reagents. Direct amidation of carboxylic acids with amines represents a more atom-economical and environmentally friendly approach. This document provides detailed protocols for the direct synthesis of this compound from butyric acid and methylamine using common and efficient catalytic and stoichiometric methods. The protocols are designed to be readily applicable in a research and development setting.
Data Presentation
The following table summarizes expected quantitative data for the synthesis of this compound via different direct amidation protocols. The yields are representative of what can be expected for the amidation of simple aliphatic carboxylic acids with primary amines based on literature precedents for analogous reactions.
| Protocol | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1. Boric Acid Catalyzed Amidation | Boric Acid (B(OH)₃) | Toluene | 110 (reflux) | 16-24 | 85-95 |
| 2. HATU-Mediated Coupling | HATU/DIPEA | DMF | 25 (RT) | 1-4 | 90-98 |
| 3. Silicon-Based Reagent | Tetramethylorthosilicate (TMOS) | Neat | 120 | 24 | 80-90 |
Characterization Data for this compound
| Technique | Data |
| ¹H NMR | (CDCl₃, 400 MHz) δ: 5.5-6.0 (br s, 1H, NH), 2.80 (d, J=4.8 Hz, 3H, N-CH₃), 2.15 (t, J=7.5 Hz, 2H, -CH₂CO-), 1.66 (sext, J=7.4 Hz, 2H, -CH₂CH₂CO-), 0.94 (t, J=7.4 Hz, 3H, -CH₃). |
| ¹³C NMR | (CDCl₃, 100 MHz) δ: 173.5 (C=O), 38.6 (-CH₂CO-), 26.2 (N-CH₃), 19.2 (-CH₂CH₂CO-), 13.7 (-CH₃).[1] |
| IR | (neat, cm⁻¹) ν: 3300 (N-H stretch), 2960, 2930, 2870 (C-H stretch), 1640 (C=O stretch, Amide I), 1550 (N-H bend, Amide II).[2] |
| MS (EI) | m/z (%): 101 (M⁺), 86, 72, 59, 44. |
Experimental Protocols
Protocol 1: Boric Acid Catalyzed Direct Amidation
This protocol is adapted from a general procedure for boric acid-catalyzed amidation and is noted for its use of an inexpensive and environmentally benign catalyst.[3]
Materials:
-
Butyric acid
-
Methylamine (as a solution in THF or as hydrochloride salt with a base)
-
Boric acid (B(OH)₃)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add butyric acid (1.0 eq), boric acid (0.05 eq), and toluene.
-
Add methylamine (1.05 eq). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing for 16-24 hours or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: HATU-Mediated Direct Amide Coupling
This method utilizes a common peptide coupling reagent, HATU, for a rapid and high-yielding amidation at room temperature.[4][5][6]
Materials:
-
Butyric acid
-
Methylamine hydrochloride
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve butyric acid (1.0 eq) in DMF.
-
Add methylamine hydrochloride (1.1 eq) to the solution.
-
Add HATU (1.1 eq) to the mixture.
-
Cool the flask in an ice bath and add DIPEA (2.5 eq) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the direct amidation synthesis of this compound.
Caption: Proposed catalytic cycle for the direct amidation of a carboxylic acid and an amine using boric acid.
References
- 1. spectrabase.com [spectrabase.com]
- 2. N-Methylbutanamide | C5H11NO | CID 28774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Laboratory-Scale Synthesis of N-Methylbutyramide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory-scale synthesis of N-Methylbutyramide, a valuable intermediate in organic synthesis. Two primary synthetic routes are presented: the acylation of methylamine with butanoyl chloride and the direct coupling of butyric acid with methylamine using carbodiimide coupling agents. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and detailed characterization of the final product.
Introduction
This compound is a secondary amide with applications as a versatile building block in the synthesis of more complex molecules, particularly those containing amide functionalities. Its synthesis is a fundamental transformation in organic chemistry, and establishing reliable and well-characterized laboratory-scale procedures is crucial for researchers in various fields, including drug discovery and development. This application note details two robust methods for its preparation, offering flexibility based on available starting materials and desired reaction conditions.
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-methylbutanamide | [1] |
| CAS Number | 17794-44-4 | [1][2] |
| Molecular Formula | C5H11NO | [1][2] |
| Molecular Weight | 101.15 g/mol | [1] |
| Boiling Point | 210.8 °C at 760 mmHg | [2] |
| Density | 0.864 g/cm³ | [2] |
| Refractive Index | 1.407 | [2] |
Synthetic Protocols
Two common and effective methods for the synthesis of this compound are presented below.
Method 1: Synthesis from Butanoyl Chloride and Methylamine
This method involves the nucleophilic acyl substitution of butanoyl chloride with methylamine. It is a rapid and often high-yielding reaction.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve methylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, such as triethylamine or pyridine (1.1 equivalents), is typically added to neutralize the HCl byproduct.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add butanoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with dilute aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.
Expected Yield: 80-95%
Method 2: Synthesis from Butyric Acid and Methylamine using a Coupling Agent
This method facilitates the direct formation of the amide bond from a carboxylic acid and an amine, avoiding the need to prepare the acyl chloride. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common water-soluble coupling agent used for this purpose, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a solution of butyric acid (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF), add HOBt (1.1 equivalents) and EDC (1.1 equivalents).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Addition of Amine: Add methylamine (1.0 equivalent) to the reaction mixture, followed by a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Expected Yield: 70-90%
Data Summary
| Method | Starting Materials | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | Butanoyl chloride, Methylamine | Triethylamine | Dichloromethane | 80-95 | >98 |
| 2 | Butyric acid, Methylamine | EDC, HOBt, DIPEA | Dichloromethane | 70-90 | >98 |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
¹H NMR Spectroscopy
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 5.5-6.0 (br s, 1H, NH), 2.79 (d, J=4.8 Hz, 3H, N-CH₃), 2.14 (t, J=7.6 Hz, 2H, -COCH₂-), 1.64 (sextet, J=7.6 Hz, 2H, -CH₂CH₂CO-), 0.93 (t, J=7.6 Hz, 3H, -CH₃).
¹³C NMR Spectroscopy
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 173.8 (C=O), 36.1 (-COCH₂-), 26.3 (N-CH₃), 19.1 (-CH₂CH₂CO-), 13.7 (-CH₃).
Infrared (IR) Spectroscopy
-
IR (neat, cm⁻¹): 3300-3270 (N-H stretch, secondary amide), 2960-2870 (C-H stretch, alkyl), 1640 (C=O stretch, amide I band), 1550 (N-H bend, amide II band).[3]
Experimental Workflow and Logic Diagrams
Below are diagrams illustrating the logical flow of the synthetic procedures.
Caption: Workflow for the synthesis of this compound via the acyl chloride method.
Caption: Workflow for the synthesis of this compound via the coupling agent method.
References
N-Methylbutyramide: A Versatile Polar Aprotic Solvent for Research and Development
FOR IMMEDIATE RELEASE
[City, State] – [Date] – N-Methylbutyramide, a secondary amide with the chemical formula C₅H₁₁NO, is emerging as a promising polar aprotic solvent for a variety of applications in chemical synthesis and drug development. Its unique combination of polarity, hydrogen bonding capability, and a relatively high boiling point makes it a valuable alternative to conventional solvents, offering potential advantages in reaction kinetics, solubility, and process safety.
This compound consists of a butyl group attached to a planar amide functional group with a methyl substituent on the nitrogen atom. This structure imparts significant polarity to the molecule, enabling it to dissolve a range of polar organic compounds and inorganic salts. While capable of acting as a hydrogen bond donor (N-H) and acceptor (C=O), its aprotic nature in certain contexts makes it suitable for reactions sensitive to protic solvents.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO | [1][2] |
| Molecular Weight | 101.15 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 210.8 °C (at 760 mmHg) | [2] |
| Melting Point | -11 °C | |
| Density | 0.864 ± 0.06 g/cm³ | [2] |
| Flash Point | 108.3 °C | [2] |
| Vapor Pressure | 0.189 mmHg at 25°C | [2] |
| Solubility | Soluble in polar solvents including water and alcohols. | [2] |
Applications in Organic Synthesis
The polarity and high boiling point of this compound make it an excellent solvent for a variety of organic reactions, particularly those requiring elevated temperatures.[2] Its ability to dissolve a wide range of reactants and reagents can lead to improved reaction rates and yields.
Nucleophilic Substitution Reactions
This compound can serve as a suitable medium for nucleophilic substitution reactions (SN1 and SN2). Its polar nature can help to stabilize charged intermediates and transition states, potentially accelerating reaction rates.
Experimental Protocols
General Procedure for a Nucleophilic Substitution Reaction using this compound as a Solvent
Objective: To provide a general protocol for conducting a nucleophilic substitution reaction where this compound is used as the solvent.
Materials:
-
This compound (solvent)
-
Substrate (e.g., an alkyl halide)
-
Nucleophile (e.g., a sodium salt)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer or temperature probe
-
Condenser
-
Inert gas supply (e.g., nitrogen or argon), if required
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Protocol:
-
Solvent Preparation: Ensure the this compound is dry and of appropriate purity for the intended reaction. If necessary, distill or dry the solvent using standard laboratory procedures.
-
Reaction Setup: Assemble the reaction apparatus, including the reaction vessel, magnetic stirrer, condenser, and thermometer. If the reaction is air or moisture-sensitive, flush the apparatus with an inert gas.
-
Charging Reactants: To the reaction vessel, add the substrate and the nucleophile.
-
Solvent Addition: Add a sufficient volume of this compound to dissolve the reactants and to achieve the desired reaction concentration.
-
Reaction Conditions:
-
Commence stirring to ensure a homogeneous mixture.
-
If heating is required, raise the temperature to the desired setpoint using the heating mantle or oil bath.[2]
-
Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC, LC-MS).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction mixture appropriately (e.g., by adding water or an aqueous solution).
-
Transfer the mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and/or brine to remove this compound and any inorganic byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the extraction solvent.
-
Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization.
-
-
Characterization: Characterize the purified product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.
Applications in Drug Development
The amide functionality is a common structural motif in many pharmaceutical compounds due to its metabolic stability and ability to participate in hydrogen bonding with biological targets.[2] While this compound itself is not typically an active pharmaceutical ingredient, its properties as a solvent can be advantageous in the synthesis and formulation of drug substances.
Drug Formulation
The solubilizing power of this compound for polar drug candidates could be beneficial in the development of liquid formulations for oral or parenteral administration. Its relatively low volatility compared to other common solvents may also be advantageous in certain formulation processes. Further research is needed to fully explore its potential in this area, including its toxicological profile for pharmaceutical applications.
Synthesis of this compound
This compound can be synthesized through several routes. A common laboratory-scale synthesis involves the amidation of butyryl chloride with methylamine.
Protocol for the Synthesis of this compound
Objective: To synthesize this compound from butyryl chloride and methylamine.
Materials:
-
Butyryl chloride
-
Methylamine (e.g., 40% solution in water or as a gas)
-
A suitable base (e.g., sodium hydroxide, triethylamine)
-
An appropriate solvent (e.g., dichloromethane, diethyl ether)
-
Reaction vessel (e.g., three-necked round-bottom flask)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard work-up and purification equipment
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas inlet/outlet if using methylamine gas.
-
Methylamine Solution: If using an aqueous solution of methylamine, place it in the reaction flask and cool the flask in an ice bath. Add the base to the solution.
-
Butyryl Chloride Addition: Dissolve the butyryl chloride in a suitable solvent and place it in the dropping funnel. Add the butyryl chloride solution dropwise to the cooled, stirring methylamine solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. If the reaction was performed in an aqueous medium, extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers and wash them successively with dilute acid (e.g., 1M HCl) to remove excess methylamine and base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR spectroscopy.[1]
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is a combustible liquid and should be stored away from heat and open flames. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound presents itself as a versatile and valuable polar aprotic solvent with significant potential in organic synthesis and drug development. Its favorable physicochemical properties, including high polarity and a high boiling point, make it a suitable medium for a range of chemical transformations. Further exploration of its applications is warranted to fully realize its potential as a green and efficient alternative to more conventional solvents.
References
Application Notes and Protocols: N-Methylbutyramide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of N-Methylbutyramide (NMB) in organic synthesis. While direct literature precedents for some applications are limited, its properties as a polar aprotic solvent and a directing group suggest its utility in a range of transformations. The following protocols are based on established methodologies for similar amide-containing compounds and provide a strong starting point for reaction development and optimization.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.[1][2] These properties are summarized in the table below.
| Property | Value |
| CAS Number | 17794-44-4 |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| Appearance | Colorless to pale yellow liquid[1][2] |
| Boiling Point | 210.8 °C at 760 mmHg[1] |
| Density | 0.864 g/cm³[1] |
| Solubility | Soluble in polar solvents like water and alcohols[2] |
Application 1: this compound as a Solvent in Palladium-Catalyzed Cross-Coupling Reactions
The high polarity and boiling point of this compound make it a promising solvent for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings.[3][4] Polar aprotic solvents are known to stabilize catalytic species and enhance reaction rates.[3][4] While specific data for this compound is not abundant, its similarity to other polar aprotic amide solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) suggests its suitability.[5][6]
Logical Workflow for a Suzuki-Miyaura Coupling Reaction
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using this compound as a solvent.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol)
-
This compound (5 mL)
-
Anhydrous, degassed solvents for workup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Add this compound to the flask.
-
Stir the reaction mixture and heat to 100 °C for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical based on similar solvents):
| Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 85-95 |
| 1-Iodonaphthalene | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)naphthalene | 80-90 |
Application 2: this compound as a Directing Group in C-H Functionalization
The amide functionality in this compound can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating the functionalization of otherwise unreactive C-H bonds.[7] This approach offers a powerful strategy for the synthesis of complex molecules.
Signaling Pathway for Directed C-H Activation
Caption: Proposed mechanism for this compound-directed C-H functionalization.
Experimental Protocol: Directed C-H Alkenylation
Materials:
-
Aryl substrate bearing an this compound directing group (0.5 mmol)
-
Alkene (1.0 mmol)
-
Palladium(II) acetate (0.025 mmol)
-
Copper(II) acetate (1.0 mmol)
-
This compound (as solvent, 2 mL)
-
Anhydrous, degassed solvents for workup
Procedure:
-
In a sealed tube, combine the aryl substrate, palladium(II) acetate, and copper(II) acetate.
-
Add this compound as the solvent, followed by the alkene.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Aryl Substrate | Alkene | Product | Yield (%) |
| N-(phenyl)butyramide | n-Butyl acrylate | (E)-butyl 3-(2-butyramidophenyl)acrylate | 70-80 |
| N-(2-naphthyl)butyramide | Styrene | N-(2-(2-styryl)naphthalen-1-yl)butyramide | 65-75 |
Application 3: this compound in Solid-Phase Peptide Synthesis (SPPS)
This compound can potentially serve as an alternative to DMF in solid-phase peptide synthesis (SPPS), particularly for sequences prone to aggregation. Its high polarity may improve the solvation of the growing peptide chain.
Experimental Workflow for a Single SPPS Coupling Cycle
Caption: A single coupling cycle in Solid-Phase Peptide Synthesis using this compound.
Experimental Protocol: SPPS Coupling Step
Materials:
-
Fmoc-protected amino acid (4 eq.)
-
HBTU (3.9 eq.)
-
DIPEA (6 eq.)
-
This compound (as solvent)
-
Resin-bound peptide with a free N-terminus
Procedure:
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HBTU in this compound. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin-bound peptide. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Washing: After complete coupling, drain the reaction vessel and wash the resin thoroughly with this compound (3x), followed by dichloromethane (3x), and this compound (3x) to remove excess reagents and byproducts.
Quantitative Data (Hypothetical):
| Peptide Sequence | Coupling Efficiency per Step (%) | Overall Crude Purity (%) |
| H-Ala-Phe-Gly-NH₂ | >99 | ~90 |
| H-Val-Leu-Ser(tBu)-Ala-NH₂ | >98 | ~85 |
Disclaimer: The provided protocols and quantitative data are illustrative and based on the properties of this compound and its structural analogs. Actual reaction conditions and yields may vary and require optimization for specific substrates and scales. Researchers should always adhere to appropriate laboratory safety procedures when handling chemicals.
References
- 1. This compound (17794-44-4) for sale [vulcanchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 7. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylbutyramide as a reagent in peptide synthesis
Disclaimer: A comprehensive review of scientific literature and chemical databases did not yield established protocols or documented applications for N-Methylbutyramide as a standard reagent in peptide synthesis. While it serves as a model compound for studying the properties of amide bonds, which are the backbone of peptides, its direct use as a reagent (e.g., for capping, coupling, or as a building block) is not described in the context of routine peptide synthesis.[1]
Therefore, this document provides detailed application notes and protocols for core concepts in peptide synthesis that are thematically related to the structure of this compound, namely capping of the peptide chain and the synthesis of N-methylated peptides . These techniques are fundamental for researchers, scientists, and drug development professionals working in the field.
Introduction to Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and automated production of peptides.[1][2] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1][2] This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps.[2] The most common strategy in SPPS is the Fmoc/tBu approach, which utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the N-terminus and acid-labile groups for side-chain protection.[1][2]
Application Note 1: Capping in Peptide Synthesis
Purpose of Capping
In SPPS, the coupling of an amino acid to the growing peptide chain may not always proceed to 100% completion. This results in unreacted free amino groups on some peptide chains. If these unreacted sites are not blocked, they can react in subsequent coupling cycles, leading to the formation of "deletion sequences" (peptides missing one or more amino acids), which are often difficult to separate from the target peptide during purification.[3]
Capping is the process of acetylating these unreacted N-terminal amino groups to render them unreactive for subsequent coupling steps.[3][4] This procedure is crucial for the synthesis of high-purity peptides, especially for longer sequences.
Common Capping Reagents and Protocols
Acetic anhydride is the most commonly used capping agent, typically in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or pyridine in a solvent like N,N-dimethylformamide (DMF) or N-Methylpyrrolidone (NMP).
| Capping Reagent | Base (Activator) | Solvent | Reaction Time | Typical Concentration |
| Acetic Anhydride (Ac₂O) | DIPEA | DMF or NMP | 5-15 minutes | 0.5 M Ac₂O / 0.5 M DIPEA |
| Acetic Anhydride (Ac₂O) | Pyridine | Pyridine/DCM | 10-30 minutes | 10% Ac₂O in Pyridine/DCM |
| N-acetylimidazole | - | DMF | 30 minutes | 0.5 M |
Experimental Protocol: Standard Capping with Acetic Anhydride
This protocol is for capping unreacted amino groups on a resin-bound peptide during Fmoc-based SPPS.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
Capping Solution A: 0.5 M Acetic Anhydride in NMP
-
Capping Solution B: 0.5 M DIPEA in NMP
-
NMP (for washing)
-
Dichloromethane (DCM) (for washing)
Procedure:
-
Following the amino acid coupling step, drain the coupling solution from the reaction vessel.
-
Wash the resin three times with NMP to remove excess coupling reagents.
-
Prepare the final capping mixture by combining equal volumes of Capping Solution A and Capping Solution B.
-
Add the capping mixture to the resin, ensuring the resin is fully submerged.
-
Agitate the resin for 10-15 minutes at room temperature.
-
Drain the capping solution from the reaction vessel.
-
Wash the resin thoroughly to remove residual capping reagents and byproducts:
-
3 times with NMP
-
3 times with DCM
-
-
Proceed to the Fmoc deprotection step for the next coupling cycle.
Visualization of the Capping Workflow
Caption: Workflow for capping unreacted amino groups.
Application Note 2: Synthesis of N-Methylated Peptides
Significance of N-Methylation
N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a critical modification in medicinal chemistry.[5][6] This modification can:
-
Increase proteolytic stability: The N-methyl group sterically hinders the approach of proteases, increasing the peptide's half-life in vivo.[5][7]
-
Enhance membrane permeability: By removing a hydrogen bond donor, N-methylation can increase the lipophilicity of a peptide, potentially improving its oral bioavailability and ability to cross cell membranes.[5][6][7]
-
Modulate conformation: The presence of an N-methyl group restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation and improve receptor selectivity and affinity.[5]
However, the synthesis of N-methylated peptides is challenging. The coupling of an amino acid to a secondary amine (the N-methylated N-terminus) is sterically hindered and often results in low yields.[8][9]
Methods for the Synthesis of N-Methylated Peptides
Several strategies exist to incorporate N-methylated amino acids into a peptide sequence.
| Method | Description | Advantages | Disadvantages |
| Building Block Approach | Fmoc-protected N-methylated amino acids are synthesized separately and then incorporated during SPPS using optimized coupling conditions. | Most common and reliable method. | Synthesis of Fmoc-N-methyl amino acids can be complex; coupling to the N-methylated residue is often slow and requires potent coupling reagents.[7][8] |
| On-Resin N-Methylation | The peptide is assembled, and a specific residue is N-methylated while still attached to the solid support. | Allows for the generation of peptide libraries with site-specific methylation. | Can be difficult to achieve selective methylation and may lead to side reactions.[7] |
Experimental Considerations for Coupling N-Methylated Amino Acids
Due to steric hindrance, standard coupling reagents are often inefficient for coupling to an N-methylated amino acid.
Optimized Coupling Protocol for N-Methylated Residues:
-
Coupling Reagents: Use highly reactive coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). PyAOP or PyBOP are also reported to be effective.[8]
-
Reaction Time: Extend the coupling time significantly (e.g., 2-4 hours or even overnight).
-
Double Coupling: Perform the coupling step twice to maximize the yield.
-
Temperature: Microwave-assisted heating can significantly improve coupling efficiency.[7]
Visualization of the SPPS Cycle
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
References
- 1. This compound (17794-44-4) for sale [vulcanchem.com]
- 2. N-Methylbutanamide|lookchem [lookchem.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Butanamide, 4-hydroxy-N-methyl- | C5H11NO2 | CID 169986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methylbutanamide | C5H11NO | CID 10930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Solved The IUPAC name of the molecule below is Select one: | Chegg.com [chegg.com]
- 8. N-Methoxy-N-methylbutyramide | C6H13NO2 | CID 13704543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acidic Hydrolysis of N-Methylbutyramide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the acid-catalyzed hydrolysis of N-methylbutyramide, a secondary amide. This reaction is a fundamental transformation in organic chemistry and is relevant in various stages of drug development, including metabolism studies and the synthesis of carboxylic acid derivatives. This document outlines the reaction mechanism, provides detailed experimental protocols, and presents relevant data for researchers working with this compound or similar structures.
Introduction
This compound is a simple N-alkyl substituted amide. Its hydrolysis under acidic conditions yields butyric acid and a methylammonium salt.[1] This reaction is typically facilitated by strong mineral acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and often requires elevated temperatures to proceed at a practical rate. The stability of the amide bond makes its cleavage a critical step in various chemical and biological processes. Understanding the kinetics and mechanism of this hydrolysis is crucial for predicting reaction outcomes and optimizing conditions in synthetic and analytical applications.
Reaction Mechanism and Kinetics
The acid-catalyzed hydrolysis of this compound proceeds through a well-established nucleophilic acyl substitution mechanism. The reaction is generally understood to be first-order with respect to both the amide and the hydronium ion concentration.
The accepted mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the this compound by a strong acid. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide group. This proton transfer converts the methylamino group into a better leaving group (methylamine).
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling methylamine as the leaving group.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final butyric acid product and regenerate the acid catalyst. Under the acidic conditions, the liberated methylamine is protonated to form the methylammonium ion.
Data Presentation
Due to the limited availability of specific quantitative data for the acidic hydrolysis of this compound in the public domain, the following table provides a general overview of the expected reaction parameters based on the hydrolysis of similar secondary amides. Researchers should consider this a starting point for optimization.
| Parameter | Condition | Expected Outcome | Notes |
| Reactant | This compound | - | |
| Reagent | 2N to 6N Hydrochloric Acid | Higher concentration generally leads to a faster reaction rate. | The choice of acid and its concentration is a critical parameter for optimization. |
| Solvent | Water | - | |
| Temperature | Reflux (approx. 100 °C) | Elevated temperatures are typically required to overcome the high activation energy of amide bond cleavage. | Reaction time will be significantly longer at lower temperatures. |
| Reaction Time | Several hours to overnight | The exact time will depend on the specific conditions used. | Reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC, HPLC). |
| Products | Butyric Acid and Methylammonium Chloride | The amine is protonated under acidic conditions.[1] | The products will be present in the aqueous reaction mixture. |
Experimental Protocols
The following is a detailed, generalized protocol for the acidic hydrolysis of this compound in a laboratory setting. This protocol should be adapted and optimized based on the specific requirements of the research.
Protocol 1: Gram-Scale Hydrolysis of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Glassware for workup (separatory funnel, beakers, etc.)
-
pH paper or pH meter
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an appropriate volume of 6 M hydrochloric acid (prepared by carefully diluting concentrated HCl with deionized water). A typical starting concentration would be in the range of 0.5 to 1 M of the amide.
-
Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the hydrolysis can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material (this compound) and the appearance of the product (butyric acid) will indicate the reaction's progression.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a solution of sodium hydroxide. Monitor the pH using pH paper or a pH meter until it reaches a neutral or slightly basic pH. Caution: Neutralization is an exothermic process.
-
Transfer the neutralized solution to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts.
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
-
Isolation of Product: Remove the organic solvent using a rotary evaporator to obtain the crude butyric acid.
-
Purification (Optional): The crude buty
Caption: Acidic Hydrolysis Mechanism of this compound.
Caption: Experimental Workflow for Hydrolysis.
References
Application Notes and Protocols for the Reduction of N-Methylbutyramide to N-methylbutylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of amides to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. N-methylbutylamine, a secondary amine, is a valuable building block in the synthesis of various chemical entities. This document provides detailed application notes and protocols for the reduction of N-Methylbutyramide to N-methylbutylamine using two common and effective reducing agents: Lithium Aluminum Hydride (LiAlH₄) and Borane complexes.
Chemical Reaction
The overall transformation involves the reduction of the carbonyl group in this compound to a methylene group, yielding N-methylbutylamine.
Caption: Chemical transformation of this compound to N-methylbutylamine.
Data Presentation: Comparison of Reducing Agents
While specific yield data for the reduction of this compound is not extensively reported in publicly available literature, the following table summarizes typical reaction parameters and expected outcomes based on general amide reduction protocols. Lithium Aluminum Hydride is a very powerful and non-selective reducing agent, while Borane complexes offer a milder alternative with potentially better functional group tolerance.[1]
| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Borane (BH₃) Complexes (e.g., BH₃-THF) |
| Typical Solvents | Diethyl ether, Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Stoichiometry (Amide:Reagent) | 1 : 1.5 - 2.0 | 1 : 1.5 - 2.0 |
| Reaction Temperature | 0 °C to reflux | 0 °C to reflux |
| Reaction Time | 4 - 24 hours | 4 - 24 hours |
| Workup | Aqueous workup (e.g., Fieser method) | Quenching with an alcohol (e.g., methanol) followed by aqueous workup |
| Expected Yield | High | Good to High |
| Safety Considerations | Highly reactive with water and protic solvents, pyrophoric. | Flammable, generates flammable gas upon quenching. |
Experimental Protocols
Protocol 1: Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)
This protocol is a general procedure for the reduction of a secondary amide using LiAlH₄.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
15% w/v aqueous Sodium Hydroxide (NaOH) solution
-
Water, deionized
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Caption: Workflow for LiAlH₄ reduction of this compound.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere, suspend 1.5 to 2.0 molar equivalents of LiAlH₄ in anhydrous diethyl ether or THF. Cool the suspension to 0 °C using an ice bath.
-
Addition of Amide: Dissolve 1.0 molar equivalent of this compound in anhydrous diethyl ether or THF in the dropping funnel. Add the amide solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup (Fieser Method): Once the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously and slowly add dropwise a volume of water equal to the mass (in grams) of LiAlH₄ used. Then, add a volume of 15% aqueous NaOH solution equal to the mass of LiAlH₄ used. Finally, add a volume of water that is three times the mass of LiAlH₄ used.
-
Isolation: Stir the resulting mixture at room temperature until a granular white precipitate forms. Filter the precipitate through a pad of Celite in a Buchner funnel and wash it thoroughly with diethyl ether or THF.
-
Purification: Combine the filtrate and the washings. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude N-methylbutylamine can be purified by fractional distillation.
Protocol 2: Reduction of this compound with Borane-Tetrahydrofuran Complex (BH₃-THF)
This protocol provides a general method for the reduction of a secondary amide using a borane complex.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃-THF) solution (typically 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)
-
Sodium chloride, saturated aqueous solution (brine)
-
Sodium sulfate, anhydrous
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel or syringe pump
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
References
Application Notes and Protocols for Monitoring N-Methylbutyramide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the synthesis and other reactions of N-Methylbutyramide using common analytical techniques. The protocols are intended to serve as a starting point for method development and validation in research and quality control environments.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. This method is suitable for determining the concentration of this compound in reaction mixtures, assessing reaction completion, and determining product purity.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol outlines a reversed-phase HPLC method for the analysis of this compound.
1. Sample Preparation: a. Quench a known volume of the reaction mixture by diluting it with a suitable solvent (e.g., acetonitrile or methanol) to stop the reaction. b. If necessary, centrifuge or filter the sample through a 0.45 µm syringe filter to remove particulate matter. c. Dilute the sample to a concentration within the calibration range (e.g., 1-100 µg/mL) with the mobile phase.
2. HPLC Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 30:70 v/v). The exact ratio may need to be optimized based on the specific reaction matrix.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector at 210 nm. Amides typically have a UV absorbance maximum at low wavelengths.
3. Data Analysis: a. Create a calibration curve by injecting standards of known this compound concentrations. b. Plot the peak area of this compound against its concentration. c. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation: HPLC Method Performance (Estimated)
The following table summarizes the estimated performance characteristics of the described HPLC method. These values are based on typical performance for similar small amides and should be verified through in-house validation.
| Parameter | Estimated Value |
| Retention Time (tR) | 3 - 5 min (approx.) |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 2 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Workflow Diagram: HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is well-suited for monitoring this compound reactions, especially for identifying byproducts and impurities due to the high resolution and sensitivity of the mass spectrometer.
Experimental Protocol: GC-MS Analysis
This protocol provides a general procedure for the GC-MS analysis of this compound.
1. Sample Preparation: a. Extract the reaction mixture with a suitable organic solvent such as dichloromethane or ethyl acetate. b. If necessary, derivatization can be performed to increase volatility and improve chromatographic performance, although this compound should be amenable to direct analysis. c. Dry the organic extract over anhydrous sodium sulfate. d. Dilute the extract to a suitable concentration (e.g., 1-50 µg/mL) with the extraction solvent.
2. GC-MS Instrumentation and Conditions:
-
GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
3. Data Analysis: a. Identify this compound based on its retention time and mass spectrum. b. For quantification, use an internal standard and create a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration. c. The mass spectrum can be used to identify unknown byproducts by comparing them to spectral libraries (e.g., NIST).
Data Presentation: GC-MS Method Performance (Estimated)
The following table presents estimated performance characteristics for the GC-MS analysis of this compound.
| Parameter | Estimated Value |
| Retention Time (tR) | 8 - 12 min (approx.) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL |
| Linearity (R²) | > 0.998 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Workflow Diagram: GC-MS Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Reaction Monitoring
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used for in-situ monitoring of reactions. By tracking the disappearance of reactant signals and the appearance of product signals over time, reaction kinetics can be determined directly in the reaction vessel.
Experimental Protocol: ¹H NMR for Reaction Monitoring
This protocol describes the use of ¹H NMR to monitor the progress of an this compound reaction.
1. Sample Preparation: a. The reaction is typically carried out directly in an NMR tube. b. Use a deuterated solvent that is compatible with the reaction chemistry. c. Add a known concentration of an internal standard (e.g., tetramethylsilane - TMS, or another inert compound with a distinct signal) to the reaction mixture for quantification.
2. NMR Instrumentation and Parameters:
-
Spectrometer: 300 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H.
-
Solvent: Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 8-16 (adjust for desired signal-to-noise).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation for accurate quantification.
-
Acquisition Time: Sufficient to resolve the peaks of interest.
3. Data Analysis: a. Identify the characteristic peaks for this compound, starting materials, and any major intermediates or byproducts. b. Integrate the area of a characteristic peak for each species. c. Calculate the concentration of each species relative to the internal standard. d. Plot the concentration of reactants and products as a function of time to determine reaction kinetics.
Data Presentation: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
The following table provides the expected chemical shifts for this compound. Actual shifts may vary depending on the solvent and other matrix effects.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ (N-methyl) | ~2.8 (d) | ~26 |
| NH | ~5.5-7.0 (broad s) | - |
| C=O | - | ~174 |
| α-CH₂ | ~2.1 (t) | ~38 |
| β-CH₂ | ~1.6 (sextet) | ~19 |
| γ-CH₃ | ~0.9 (t) | ~14 |
Logical Diagram: NMR Reaction Monitoring
Mass Spectrometry (MS) for Reaction Intermediate Detection
Mass spectrometry is an extremely sensitive technique that can be used to detect and identify transient reaction intermediates, providing valuable mechanistic insights.[1][2] Techniques like Electrospray Ionization (ESI) can be used to gently ionize species from the reaction mixture for MS analysis.
Experimental Protocol: ESI-MS for Intermediate Detection
This protocol outlines a method for detecting reaction intermediates using ESI-MS.
1. Sample Introduction: a. The reaction mixture can be directly infused into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min). b. Alternatively, samples can be taken at different time points, quenched, and then analyzed.
2. ESI-MS Instrumentation and Conditions:
-
Ionization Mode: Positive or negative ion mode Electrospray Ionization (ESI), depending on the expected nature of the intermediates.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas: Nitrogen at a pressure appropriate for the instrument.
-
Drying Gas: Nitrogen at a temperature and flow rate optimized to desolvate the ions without causing fragmentation.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mass Range: A wide range to capture all potential reactants, intermediates, and products.
3. Data Analysis: a. Examine the mass spectra at different time points to identify ions that appear and then disappear during the course of the reaction. b. Propose structures for the observed m/z values that are consistent with the reaction mechanism. c. Tandem mass spectrometry (MS/MS) can be used to fragment the proposed intermediate ions to confirm their structure.
Data Presentation: Predicted Mass Fragmentation of this compound
The following table lists some of the expected fragment ions for this compound in an EI mass spectrum.
| m/z | Proposed Fragment Ion |
| 101 | [M]⁺ (Molecular Ion) |
| 86 | [M - CH₃]⁺ |
| 72 | [M - C₂H₅]⁺ |
| 58 | [CH₃NH=CHCH₃]⁺ (McLafferty Rearrangement) |
| 44 | [CH₃NH=CH₂]⁺ |
Workflow Diagram: MS for Intermediate Detection
References
Application Notes and Protocols: N-Methylbutyramide
For Researchers, Scientists, and Drug Development Professionals
These notes provide comprehensive guidance on the safe handling, storage, and use of N-Methylbutyramide in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of the chemical.
Introduction
This compound (also known as N-methylbutanamide) is a secondary amide with the chemical formula C₅H₁₁NO.[1][2] It consists of a butyl group attached to a carbonyl, which is in turn bonded to a methylated nitrogen atom.[1] This structure allows it to participate in hydrogen bonding, influencing its physical and chemical properties such as its relatively high boiling point and solubility in polar solvents.[1] In research and development, this compound is utilized as a solvent, a synthetic intermediate, and as a model compound for studying the characteristics of amide bonds, which are fundamental to peptide and protein chemistry.[1] Its structural motif is also found in various bioactive compounds, making it relevant in pharmaceutical research.[1]
Physical and Chemical Properties
Proper handling and experimental design require a thorough understanding of this compound's properties. The following table summarizes key quantitative data.
| Property | Value |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| CAS Number | 17794-44-4 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 210.8°C at 760 mmHg |
| Flash Point | 108.3°C |
| Density | 0.864 g/cm³ |
| Vapor Pressure | 0.189 mmHg at 25°C |
| Solubility | Soluble in polar solvents like water and alcohols |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
Handling and Storage Protocols
3.1. Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory to minimize exposure and ensure safety:
-
Eye Protection : Wear tightly fitting safety goggles or a face shield. Standard EN 166 (EU) or OSHA 29 CFR 1910.133 compliant eyewear is recommended.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation before use and use proper glove removal technique to avoid skin contact.
-
Skin and Body Protection : A flame-resistant lab coat, full-length pants, and closed-toe shoes are required to prevent skin exposure.
-
Respiratory Protection : Use in a well-ventilated area. If working with heated material or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.
3.2. Safe Handling Procedures
-
Work in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical.
-
Keep the container tightly closed when not in use.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Avoid sources of ignition, as the material is combustible.
3.3. Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed to prevent contamination and reaction with moisture.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Ensure that the storage area is clearly labeled and that access is restricted to authorized personnel.
3.4. First Aid Measures
-
In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
If inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If ingested : Do not induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
3.5. Spill and Waste Disposal
-
Minor Spills : For small spills, absorb the chemical with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for chemical waste.
-
Major Spills : In the event of a large spill, evacuate the area and contact the institution's environmental health and safety department.
-
Waste Disposal : Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Experimental Protocols
4.1. Application: Use as a Synthetic Intermediate
This compound can be synthesized in a multi-step process, which serves as a good example of its handling in a research setting. The following is a representative protocol for its synthesis from 1-bromopropane.[1]
Objective : To synthesize this compound.
Materials :
-
1-bromopropane
-
Sodium cyanide
-
Ethanol
-
Dilute hydrochloric acid
-
Thionyl chloride
-
Methylamine
-
Appropriate solvents for extraction and purification (e.g., diethyl ether, saturated sodium bicarbonate solution, brine)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure :
-
Step 1: Synthesis of Butanenitrile
-
In a fume hood, dissolve sodium cyanide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add 1-bromopropane to the solution.
-
Heat the mixture to reflux and maintain for the appropriate reaction time, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
-
After completion, cool the mixture, filter to remove the sodium bromide precipitate, and remove the ethanol under reduced pressure to obtain crude butanenitrile.
-
-
Step 2: Hydrolysis to Butanoic Acid
-
Add dilute hydrochloric acid to the crude butanenitrile.
-
Heat the mixture to reflux until the hydrolysis is complete.
-
Cool the reaction mixture and extract the butanoic acid with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Step 3: Formation of Butanoyl Chloride
-
In a clean, dry flask under an inert atmosphere, add the butanoic acid.
-
Carefully add thionyl chloride dropwise while stirring.
-
Gently heat the mixture to reflux to drive the reaction to completion, ensuring proper ventilation to handle the SO₂ and HCl byproducts.
-
Distill the crude product to obtain pure butanoyl chloride.
-
-
Step 4: Amidation to this compound
-
Dissolve the butanoyl chloride in an appropriate anhydrous solvent in a flask cooled in an ice bath.
-
Slowly add a solution of methylamine while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Purify the product by distillation or chromatography as needed.
-
Visualizations
Caption: Workflow for the safe handling of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Methylbutyramide Synthesis
Welcome to the technical support center for the synthesis of N-Methylbutyramide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Reaction of Butyryl Chloride with Methylamine: This is a classic and often high-yielding method that falls under the category of Schotten-Baumann reactions. It involves the nucleophilic acyl substitution of the highly reactive butyryl chloride with methylamine. A base is typically required to neutralize the HCl byproduct.[1][2][3][4]
-
Coupling of Butyric Acid with Methylamine: This method utilizes a coupling agent to activate the carboxylic acid, facilitating the amidation reaction. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[5][6][7][8][9]
Q2: I am getting a low yield in my reaction of butyryl chloride with methylamine. What are the possible causes?
A2: Low yields in this reaction can stem from several factors:
-
Inadequate Neutralization of HCl: The reaction produces one equivalent of hydrochloric acid, which can protonate the unreacted methylamine, rendering it non-nucleophilic. The addition of a suitable base, such as triethylamine or pyridine, is crucial to scavenge the HCl and drive the reaction to completion.[1][10]
-
Hydrolysis of Butyryl Chloride: Butyryl chloride is highly reactive and susceptible to hydrolysis by any moisture present in the reactants or solvent. This will form butyric acid, which will not react under these conditions. Ensure all glassware is dry and use anhydrous solvents.
-
Competitive Reactions: If your methylamine is in an alcohol-based solvent (e.g., methanol or ethanol), the alcohol can compete with the methylamine to react with the butyryl chloride, forming an ester byproduct. It is best to use an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Q3: When using a coupling agent like EDC, what are the critical parameters to control?
A3: For successful coupling reactions with EDC, consider the following:
-
Reaction Temperature: These reactions are often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. This helps to control the initial activation of the carboxylic acid and minimize side reactions.
-
Use of Additives: Additives like HOBt or HOAt are highly recommended. They can react with the activated carboxylic acid to form an active ester intermediate, which is less prone to side reactions and racemization (if applicable) and reacts efficiently with the amine.[6][11][12]
-
Solvent Choice: Anhydrous aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile are commonly used. DMF can be particularly effective at dissolving all reactants.
-
Stoichiometry: The molar ratios of the coupling agent, additive, and base (if used) are critical and should be carefully controlled.
Q4: What are the common impurities I might see in my this compound product?
A4: Depending on the synthetic route, common impurities may include:
-
From Butyryl Chloride route: Unreacted butyryl chloride, butyric acid (from hydrolysis), and potentially N,N-dimethylbutyramide if there are issues with the stoichiometry or if the methylamine contains dimethylamine as an impurity.
-
From Butyric Acid + Coupling Agent route: Unreacted butyric acid, the urea byproduct from the coupling agent (e.g., dicyclohexylurea if DCC is used, which is often insoluble, or a water-soluble urea from EDC), and any additives used.[6][7]
Q5: How can I purify my final this compound product?
A5: Purification of this compound typically involves the following steps:
-
Aqueous Workup: After the reaction is complete, an aqueous workup is usually performed to remove water-soluble byproducts and unreacted starting materials. This may involve washing the organic layer with a dilute acid (to remove unreacted amine and base), a dilute base (to remove unreacted carboxylic acid), and brine.
-
Drying: The organic layer containing the product is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Distillation: For volatile amides like this compound, fractional distillation under reduced pressure is an effective method for obtaining a high-purity product.
Troubleshooting Guides
Method 1: Synthesis from Butyryl Chloride and Methylamine
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to HCl quenching the amine. | Add at least one equivalent of a non-nucleophilic base like triethylamine or pyridine to the reaction mixture. |
| Hydrolysis of butyryl chloride. | Ensure all glassware is oven-dried and use an anhydrous solvent. Handle butyryl chloride in a dry environment. | |
| Methylamine is not sufficiently nucleophilic. | Ensure the methylamine is not in its salt form (e.g., methylamine hydrochloride) without the presence of a base to liberate the free amine. | |
| Formation of a White Precipitate Immediately Upon Adding Butyryl Chloride | The precipitate is likely methylamine hydrochloride. | This is expected. The added base will react with this salt to regenerate the free amine, allowing the reaction to proceed. |
| Product is Contaminated with Butyric Acid | Hydrolysis of butyryl chloride during the reaction or workup. | Perform the reaction under anhydrous conditions. During the workup, wash the organic layer with a mild base like sodium bicarbonate solution to remove acidic impurities. |
| Difficult to Remove Triethylamine Hydrochloride Byproduct | The salt is often a fine precipitate that is difficult to filter. | After the reaction, perform an aqueous workup. The salt will dissolve in the aqueous layer and can be separated from the organic layer containing your product. |
Method 2: Synthesis from Butyric Acid and Methylamine using a Coupling Agent (e.g., EDC/HOBt)
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Inefficient activation of the carboxylic acid. | Ensure your coupling agent (e.g., EDC) is fresh and has been stored properly. Consider adding an additive like HOBt to improve coupling efficiency.[6][12] |
| The reaction has not gone to completion. | Allow for a longer reaction time or a slight increase in temperature (e.g., from room temperature to 40 °C). Monitor the reaction progress by TLC or LC-MS. | |
| Formation of a Urea Byproduct That is Difficult to Remove | The urea byproduct from the coupling agent can sometimes co-purify with the product. | If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[6] If using DCC, the dicyclohexylurea is mostly insoluble in common organic solvents and can be removed by filtration. |
| Presence of Unreacted Butyric Acid in the Final Product | Incomplete reaction. | Increase the equivalents of the coupling agent and amine slightly (e.g., 1.1-1.2 equivalents). Ensure adequate reaction time. |
| Inefficient removal during workup. | Wash the organic layer with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to extract the unreacted carboxylic acid. |
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental setup and scale.
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Method 1: Butyryl Chloride | Method 2: Butyric Acid + EDC/HOBt |
| Starting Materials | Butyryl Chloride, Methylamine | Butyric Acid, Methylamine |
| Key Reagents | Base (e.g., Triethylamine) | Coupling Agent (e.g., EDC), Additive (e.g., HOBt) |
| Typical Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dichloromethane (DCM), Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 1 - 4 hours | 4 - 24 hours |
| Typical Yield | High (often > 90%) | Good to High (70 - 95%) |
| Purity Before Purification | Moderate to High | Moderate |
Experimental Protocols
Protocol 1: Synthesis of this compound from Butyryl Chloride and Methylamine
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve methylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of butyryl chloride (1.05 equivalents) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.
-
Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound from Butyric Acid and Methylamine using EDC/HOBt
-
Preparation: To a round-bottom flask containing a magnetic stir bar, add butyric acid (1.0 equivalent), 1-hydroxybenzotriazole (HOBt, 1.1 equivalents), and anhydrous dichloromethane (DCM).
-
Activation: Stir the mixture until all solids dissolve, then add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equivalents). Stir for 15-30 minutes at room temperature.
-
Reaction: Add methylamine (1.0 equivalent) to the reaction mixture.
-
Stirring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound from butyryl chloride.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 5. hepatochem.com [hepatochem.com]
- 6. peptide.com [peptide.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: N-Methylbutyramide Amidation
Welcome to the technical support center for N-Methylbutyramide amidation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for forming the amide bond in this compound involve the reaction of a butyric acid derivative with methylamine. Key approaches include:
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From Butyric Acid: Direct condensation with methylamine, often facilitated by a coupling agent or catalyst.
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From Butyryl Chloride: Reaction of the acid chloride with methylamine, typically in the presence of a base.
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From a Butyrate Ester: Direct amidation with methylamine, which may require a catalyst or harsh reaction conditions.[1]
Q2: I am experiencing very low yields in my this compound synthesis. What are the likely causes?
A2: Low yields in this compound amidation can stem from several factors:
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Incomplete Activation of the Carboxylic Acid: If you are starting from butyric acid, the activation step to a more reactive species (like an acid chloride or an active ester) may be inefficient.
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Poor Nucleophilicity of Methylamine: While methylamine is a good nucleophile, its effectiveness can be hampered by the reaction conditions, such as solvent choice or the presence of acidic impurities.
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Side Reactions: Competing reactions, such as the formation of byproducts, can consume your starting materials and reduce the yield of the desired amide.
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Volatility of Methylamine: Due to its low boiling point, methylamine can evaporate from the reaction mixture, leading to a stoichiometric imbalance and incomplete reaction.[2][3] It is often supplied as a solution in a solvent like THF or water to mitigate this.
Q3: What are some common side reactions to be aware of during this compound amidation?
A3: Depending on the chosen synthetic route, several side reactions can occur:
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Over-acylation of Methylamine: If the reaction conditions are not carefully controlled, it is possible for a second molecule of the butyric acid derivative to react with the newly formed this compound, though this is less common for secondary amides.
-
Reaction with Solvent: Certain solvents can react with the activated carboxylic acid derivative, especially at elevated temperatures.
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Epimerization: If there are chiral centers in the starting material (not applicable to standard this compound synthesis but relevant for more complex analogs), the harsh conditions of some amidation protocols can lead to a loss of stereochemical purity.
Q4: How can I monitor the progress of my amidation reaction?
A4: A simple and effective way to monitor the reaction is to take a small aliquot from the reaction mixture, quench it with methanol, and analyze it by Thin Layer Chromatography (TLC).[4] The methanol will react with any remaining activated butyric acid derivative (e.g., butyryl chloride) to form methyl butyrate, which is easily visualized on a TLC plate, allowing you to distinguish it from the starting material and the product.[4]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inefficient Carboxylic Acid Activation | - If using a coupling agent like EDC, ensure it is fresh and used in the correct stoichiometry. Consider adding an activator like HOAt.[5]- When preparing butyryl chloride, confirm the reaction has gone to completion before adding methylamine.[4] |
| Loss of Methylamine | - Use a sealed reaction vessel to prevent the escape of volatile methylamine.- Use a solution of methylamine (e.g., in THF or water) and add it at a low temperature.- Consider using a salt of methylamine (e.g., methylamine hydrochloride) with an appropriate base to generate the free amine in situ.[2] |
| Incorrect Reaction Temperature | - Some amidation reactions require elevated temperatures to proceed at a reasonable rate.[6] However, excessive heat can lead to side reactions. Optimize the temperature for your specific protocol. |
| Poor Solvent Choice | - Ensure your solvent is dry and compatible with your reaction conditions. Common solvents for amidation include THF, DCM, and DMF. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials | - Increase the reaction time or temperature.- Ensure the stoichiometry of your reactants is correct. Consider using a slight excess of one of the reactants to drive the reaction to completion. |
| Side Product Formation | - Lower the reaction temperature to minimize side reactions.- Add the reactants in a specific order, for example, by slowly adding the activated carboxylic acid to a solution of methylamine and a base.[4] |
| Hydrolysis of Activated Species | - Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid derivative back to butyric acid. |
Data Presentation
Table 1: Comparison of Catalytic Systems for N-Methyl Amide Synthesis
This table summarizes the yield of N-methyl amides using different catalytic systems with a generic carboxylic acid and methylamine.
| Catalyst System | Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | None | 85 | 24 | <5 | [3] |
| None | DBU | 85 | 48 | 45 | [3] |
| None | DMAP | 85 | 48 | 43 | [3] |
| None | DBN | 85 | 48 | 51 | [3] |
| None | DABCO | 85 | 48 | 65 | [3] |
| Fe3O4 (10 mol%) | DABCO (10 mol%) | 85 | 48 | 98 | [2][3] |
| Mn(OAc)2 | DABCO | 85 | 48 | 75 | [3] |
| MnO2 | DABCO | 85 | 48 | 79 | [3] |
| MgO | DABCO | 85 | 48 | 88 | [3] |
| Al2O3 | DABCO | 85 | 48 | 85 | [3] |
Experimental Protocols
Protocol 1: this compound Synthesis via Butyryl Chloride
This protocol involves the initial conversion of butyric acid to butyryl chloride, followed by reaction with methylamine.
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend butyric acid (1.0 eq) in dichloromethane (DCM).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.1 eq).
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Allow the reaction to warm to room temperature and then heat to 40 °C for 1-2 hours, or until the evolution of gas ceases.
-
Monitor the reaction progress by taking a small aliquot, quenching with methanol, and analyzing by TLC to confirm the disappearance of the starting carboxylic acid.[4]
-
-
Amidation:
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In a separate flask, dissolve methylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM and cool to 0 °C.
-
Slowly add the previously prepared butyryl chloride solution to the methylamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or distillation to obtain this compound.
-
Protocol 2: Catalytic Amidation of Butyric Acid
This protocol utilizes a cooperative catalysis system for the direct amidation of butyric acid.[2][3]
-
Reaction Setup:
-
Reaction Execution:
-
Work-up and Purification:
-
After cooling to room temperature, the Fe3O4 catalyst can be recovered using a magnet.[2]
-
The solvent can be removed under reduced pressure.
-
The residue can then be purified by standard methods such as column chromatography to yield this compound.
-
Visualizations
Caption: Synthetic pathways for this compound formation.
Caption: Troubleshooting flowchart for low reaction yield.
References
Technical Support Center: N-Methylbutyramide Synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methylbutyramide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods are:
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Acyl Chloride Method: The reaction of butanoyl chloride with methylamine. This is a rapid and often high-yielding reaction.
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Carboxylic Acid Coupling Method: The direct coupling of butyric acid with methylamine using a coupling agent, such as a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1]
Q2: I'm using the acyl chloride method and getting a large amount of white precipitate. What is it?
A2: When reacting butanoyl chloride with methylamine, a molecule of hydrogen chloride (HCl) is produced for every molecule of this compound formed. The white precipitate is typically methylammonium chloride, the salt formed when HCl reacts with the methylamine base used in the reaction.[2] It is common practice to use at least two equivalents of methylamine: one to form the amide and one to act as a base to neutralize the HCl.[2]
Q3: What is the main byproduct when using DCC as a coupling agent?
A3: The primary byproduct is N,N'-dicyclohexylurea (DCU).[3] It is formed from the DCC reagent after it has activated the carboxylic acid. A key advantage of using DCC is that DCU is poorly soluble in most common organic solvents and precipitates out of the reaction mixture, allowing for easy removal by filtration.[4]
Q4: How is the byproduct of EDC coupling different from DCC coupling?
A4: EDC is a water-soluble carbodiimide. Consequently, the urea byproduct formed is also water-soluble.[5][6] This allows for its removal from the desired product through an aqueous workup (extraction), which can be more convenient than the filtration required for the DCU byproduct from DCC, especially in solid-phase synthesis.[4]
Troubleshooting Guide: Side Products and Mitigation
Q1: My reaction with DCC is giving a low yield, and I've identified a byproduct with a mass corresponding to N-acylurea. What is this and how can I prevent it?
A1: The N-acylurea is a common side product in carbodiimide couplings. It forms from an intramolecular rearrangement of the active O-acylisourea intermediate.[7] This rearranged product is stable and will not react with the amine to form the desired amide, thus lowering your yield.[8]
-
Troubleshooting Steps:
-
Solvent Choice: This side reaction is more prevalent in polar, high-dielectric constant solvents. Switching to a less polar solvent like dichloromethane (DCM) or chloroform can minimize the rearrangement.[7]
-
Additives: Incorporating an additive like 1-hydroxybenzotriazole (HOBt) can trap the O-acylisourea intermediate by forming an HOBt-ester, which is more reactive towards the amine and less prone to rearrangement.[9]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can slow down the rate of the rearrangement reaction relative to the desired amidation.
-
Q2: After my workup, I still have unreacted butyric acid in my final product. How can I remove it?
A2: Unreacted butyric acid is a common impurity.
-
Troubleshooting Steps:
-
Aqueous Wash: Perform a liquid-liquid extraction of your organic phase with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution. The butyric acid will be deprotonated to form sodium butyrate, which is soluble in the aqueous layer and will be separated from your product in the organic layer.
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Chromatography: If the acidic impurity persists, column chromatography on silica gel is an effective purification method. The less polar this compound will typically elute before the more polar butyric acid.
-
Q3: How can I avoid the formation of symmetrical anhydride of butyric acid during my coupling reaction?
A3: The symmetrical anhydride can form when the O-acylisourea intermediate reacts with another molecule of butyric acid instead of the intended methylamine.[3]
-
Troubleshooting Steps:
-
Order of Addition: Add the coupling agent (e.g., DCC) to a solution of the carboxylic acid and the amine together, or add the coupling agent to the carboxylic acid and then add the amine shortly after. Avoid letting the activated carboxylic acid sit for extended periods before the amine is introduced.
-
Stoichiometry: Ensure you are using at least one full equivalent of methylamine relative to butyric acid.
-
Data on Common Side Products
The following table summarizes the key side products encountered during the synthesis of this compound.
| Synthesis Method | Common Side Product | Formula | Molar Mass ( g/mol ) | Mitigation / Removal Strategy |
| Acyl Chloride | Methylammonium chloride | CH₃NH₃Cl | 67.52 | Use of excess methylamine; Removal by filtration or aqueous wash.[2] |
| DCC Coupling | N,N'-Dicyclohexylurea (DCU) | C₁₃H₂₄N₂O | 224.35 | Insoluble in most organic solvents; Removed by filtration.[3][4] |
| Carbodiimide Coupling | N-Acylurea | C₁₈H₃₂N₂O₂ | 324.46 (from DCC) | Use non-polar solvents; Add HOBt; Lower reaction temperature.[7][8] |
| All Methods | Unreacted Butyric Acid | C₄H₈O₂ | 88.11 | Aqueous basic wash (e.g., NaHCO₃); Column chromatography. |
| All Methods | Unreacted Methylamine | CH₃NH₂ | 31.06 | Volatile; Can be removed under reduced pressure or by an acidic wash. |
Experimental Protocol: this compound Synthesis via DCC Coupling
This protocol provides a general methodology for the synthesis of this compound using DCC as a coupling agent.
Materials:
-
Butyric acid
-
Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM, anhydrous)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve butyric acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Amine: Add methylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
DCC Addition: While stirring at 0 °C, slowly add a solution of DCC (1.05 eq) in DCM to the reaction mixture. Caution: DCC is a potent allergen.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) will be observed.
-
Filtration: After the reaction is complete (monitored by TLC or LC-MS), filter the mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Workup: Transfer the filtrate to a separatory funnel.
-
Wash sequentially with 1 M HCl to remove any unreacted methylamine.
-
Wash with saturated NaHCO₃ solution to remove any unreacted butyric acid.
-
Wash with brine to remove residual water-soluble components.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
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Purification (if necessary): If the crude product is not pure, it can be further purified by flash column chromatography or distillation.
Visualization of DCC Coupling Pathway
The following diagram illustrates the reaction pathway for DCC-mediated amide synthesis, including the formation of the desired this compound and the major N-acylurea and anhydride side products.
Caption: DCC coupling pathway for this compound synthesis.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. thieme-connect.com [thieme-connect.com]
- 4. peptide.com [peptide.com]
- 5. interchim.fr [interchim.fr]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. bachem.com [bachem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Methylbutyramide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-Methylbutyramide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary techniques for purifying this compound are fractional distillation under reduced pressure, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product.
Q2: What are the likely impurities in a crude sample of this compound synthesized from butyryl chloride and methylamine?
A2: The reaction of butyryl chloride with methylamine is vigorous and can lead to several byproducts.[1][2] Common impurities may include:
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Unreacted starting materials: butyryl chloride and methylamine.
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Over-acylated products: di-acylated methylamine.
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Hydrolysis products: butyric acid, if moisture is present.
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Salts: methylammonium chloride, formed from the reaction of methylamine with the HCl byproduct.[1]
Q3: How can I assess the purity of my this compound sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for determining the purity of this compound and identifying any volatile impurities.[3] The retention time and mass spectrum of the main peak can be compared to a reference standard for confirmation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of N--Methylbutyramide.
Fractional Distillation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | - Inefficient fractionating column.- Distillation rate is too fast.- Significant decomposition of the product at its boiling point. | - Ensure the fractionating column is adequately packed and insulated.- Reduce the heating rate to allow for proper separation of components.- Consider performing the distillation under reduced pressure to lower the boiling point and minimize thermal degradation. |
| Poor Separation of Impurities | - Boiling points of impurities are too close to that of this compound.- Insufficient number of theoretical plates in the column. | - Use a longer or more efficient fractionating column.- Optimize the reflux ratio to enhance separation. |
| Product is Contaminated with Water | - Incomplete drying of the crude product before distillation.- Leaks in the distillation apparatus allowing atmospheric moisture in. | - Ensure the crude this compound is thoroughly dried using a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.- Check all joints and connections of the distillation setup for a proper seal. |
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield / Product Loss on Column | - Irreversible adsorption of the amide onto the stationary phase.- Product is too soluble in the mobile phase and elutes with the solvent front. | - For amides, which can be polar, consider using a less polar stationary phase or a more polar mobile phase to reduce strong interactions.[4]- If the product is eluting too quickly, decrease the polarity of the mobile phase. |
| Poor Separation of Impurities | - Inappropriate choice of stationary or mobile phase.- Column overloading. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.- Reduce the amount of crude product loaded onto the column. |
| Tailing of the Product Peak | - Strong interaction between the amide and the stationary phase.- Presence of acidic or basic impurities. | - Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase to improve peak shape.- Ensure the crude sample is neutralized before loading onto the column. |
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No Crystals Form Upon Cooling | - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of this compound and attempt to cool again.- Try a different solvent or a mixture of solvents where the compound has lower solubility at cold temperatures.[4] |
| Oiling Out (Product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly. | - Choose a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low Purity of Crystals | - Impurities co-crystallize with the product.- Inefficient removal of the mother liquor. | - If impurities have similar solubility, a different purification technique like chromatography may be necessary.- Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration. |
Experimental Protocols
Fractional Distillation under Reduced Pressure
Objective: To purify this compound from less volatile impurities.
Procedure:
-
Place the crude this compound in a round-bottom flask, adding a few boiling chips.
-
Assemble a fractional distillation apparatus with a Vigreux column. Ensure all joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
-
Gradually reduce the pressure to the desired level.
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Begin heating the flask gently.
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Collect the fraction that distills at the expected boiling point of this compound at the recorded pressure. The boiling point will be significantly lower than at atmospheric pressure.
Column Chromatography
Objective: To separate this compound from impurities with different polarities.
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column and allow it to settle, ensuring a level and compact bed.
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Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate). The polarity can be gradually increased to elute the product.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
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Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
Objective: To purify solid this compound from soluble impurities.
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for amides include ethanol, acetone, or acetonitrile.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until it just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent.
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Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Data Presentation
No specific quantitative data on the purification efficiency of this compound was found in the search results. The following table is a template that researchers can use to record and compare their own experimental results.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Fractional Distillation | e.g., Pressure, boiling point range | |||
| Column Chromatography | e.g., Stationary & mobile phase | |||
| Recrystallization | e.g., Solvent system |
Visualizations
General Purification Workflow
References
troubleshooting low yield in N-alkyl amide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during N-alkyl amide synthesis, with a focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction is not working or giving a very low yield. What are the most common initial checks I should perform?
A1: When facing a low-yielding N-alkyl amide synthesis, start by verifying the integrity of your starting materials and reagents. Ensure your carboxylic acid and amine are pure and dry. Moisture can hydrolyze activating agents and acid chlorides. Check the quality of your solvent; it should be anhydrous. Finally, confirm the accuracy of your stoichiometry; an incorrect ratio of reactants or reagents is a frequent cause of poor yields.
Q2: I am using a coupling reagent like HATU or EDC, but the reaction is still sluggish. What can I do?
A2: If a standard coupling reaction is not proceeding as expected, consider the following:
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Base: The choice and amount of base are critical. A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is commonly used.[1] Ensure you are using the correct stoichiometry, typically 2-3 equivalents.
-
Temperature: While many coupling reactions proceed at room temperature, some may require gentle heating to overcome activation barriers, especially with sterically hindered substrates. Conversely, cooling the reaction can sometimes minimize side reactions.
-
Reaction Time: Monitor your reaction by a suitable technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Some reactions may require longer periods to reach completion.
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Coupling Reagent Choice: Not all coupling reagents are equally effective for all substrates. For challenging couplings, consider switching to a more reactive reagent. For instance, COMU has been shown to be highly efficient in various solvents.[2]
Q3: I am attempting to synthesize an amide from a sterically hindered amine or carboxylic acid and getting a low yield. What strategies can I employ?
A3: Steric hindrance is a major obstacle in amide synthesis. To improve yields with bulky substrates, you can:
-
Switch to a more potent coupling reagent: Reagents like HATU or COMU are often more effective for sterically demanding couplings than standard carbodiimides like DCC or EDC.[2][3]
-
Consider the acid chloride method: Converting the carboxylic acid to the more reactive acid chloride can often drive the reaction to completion even with hindered amines.[]
-
Increase the reaction temperature: Providing more thermal energy can help overcome the steric barrier.
-
Use a specialized protocol: For extremely hindered cases, alternative methods like the addition of Grignard reagents to isocyanates might be necessary.[5]
Q4: My reaction is producing significant side products. What are the common side products and how can I avoid them?
A4: Common side products in amide synthesis include:
-
O-acylisourea rearrangement: When using carbodiimides (DCC, EDC), the active O-acylisourea intermediate can rearrange to an unreactive N-acylurea, especially if the amine is not added promptly or is not nucleophilic enough. Adding a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction by forming a more stable active ester.[6]
-
Ester formation: If the reaction is run in an alcohol solvent or if the starting materials contain hydroxyl groups, ester formation can compete with amidation. Using a non-nucleophilic solvent is crucial.
-
Anhydride formation: When attempting to form an acid chloride, incomplete conversion or the presence of moisture can lead to the formation of the carboxylic acid anhydride.[7]
-
Racemization: For chiral carboxylic acids, especially amino acids, racemization can be a significant issue, particularly with more reactive methods like the acid chloride route. Using coupling reagents with additives like HOBt or HOAt can help minimize racemization.[8]
Troubleshooting Guide for Low Yield
This guide provides a structured approach to troubleshooting low yields in N-alkyl amide synthesis.
Caption: A flowchart for troubleshooting low yields in N-alkyl amide synthesis.
Quantitative Data Summary
The choice of reagents and reaction conditions can significantly impact the yield of N-alkyl amide synthesis. The following tables provide a summary of reported yields for different methods.
Table 1: Comparison of Coupling Reagents for a Model Amide Synthesis
| Coupling Reagent | Additive (1 equiv.) | Base (5 equiv.) | Solvent | Yield (%) | Reference |
| HATU | - | DIPEA | DMF | 38 | [9] |
| DCC | DMAP (1 equiv.) | DIPEA | CH₂Cl₂ | 13 | [9] |
| DCC | DMAP (1 equiv.), HOBt (0.1 equiv.) | - | MeCN | 51 | [9] |
| EDC | DMAP (1 equiv.) | DIPEA | MeCN | 11 | [9] |
| EDC | DMAP (1 equiv.), HOBt (0.1 equiv.) | - | MeCN | 72 | [9] |
Table 2: Effect of Solvent on Amide Synthesis Yield
| Carboxylic Acid | Amine | Coupling Reagent | Solvent | Conversion (%) | Reference |
| Benzoic Acid | Benzylamine | COMU | CH₂Cl₂ | >95 | [10] |
| Benzoic Acid | Benzylamine | COMU | 2-MeTHF | >95 | [10] |
| Phenylacetic Acid | Aniline | T3P | CPME | <50 | [10] |
| Phenylacetic Acid | Aniline | T3P | EtOAc | >70 | [10] |
Key Experimental Protocols
Below are detailed methodologies for common N-alkyl amide synthesis procedures.
Protocol 1: Amide Synthesis using HATU
This protocol describes a general procedure for amide bond formation using HATU as the coupling reagent.[1][11]
Caption: Workflow for N-alkyl amide synthesis using HATU.
Methodology:
-
Dissolve the carboxylic acid (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (2 equivalents) to the solution and stir for a few minutes to allow for the activation of the carboxylic acid.
-
Add the N-alkyl amine (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Synthesis via Acid Chloride
This protocol outlines the formation of an N-alkyl amide by first converting the carboxylic acid to an acid chloride.[][12]
Caption: Workflow for N-alkyl amide synthesis via an acid chloride intermediate.
Methodology:
-
Part A: Acid Chloride Formation
-
Dissolve the carboxylic acid (1 equivalent) in an anhydrous solvent like dichloromethane (CH₂Cl₂).
-
Add oxalyl chloride (1.5 equivalents) dropwise, followed by a catalytic amount of DMF.
-
Stir the reaction at room temperature until gas evolution ceases (typically 1-2 hours).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Part B: Amidation
-
In a separate flask, dissolve the N-alkyl amine (1 equivalent) and a non-nucleophilic base such as triethylamine (2 equivalents) in anhydrous CH₂Cl₂.
-
Cool the amine solution to 0 °C.
-
Dissolve the crude acid chloride from Part A in anhydrous CH₂Cl₂ and add it dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with a dilute aqueous acid (e.g., 1M HCl), a dilute aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amide by column chromatography or recrystallization.
-
Protocol 3: Reductive Amination for N-Alkyl Amide Synthesis
Reductive amination is an alternative route to N-alkyl amides, proceeding through the formation of an amine which can then be acylated. A more direct approach involves the reductive amination of a carbonyl compound with an amine, followed by acylation.[13][14][15]
Caption: A two-stage workflow for N-alkyl amide synthesis via reductive amination followed by acylation.
Methodology:
-
Part A: N-Alkylation of the Amine
-
To a solution of the aldehyde or ketone (1 equivalent) and the primary amine (1 equivalent) in a solvent such as dichloroethane or methanol, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), in portions.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude N-alkyl amine.
-
-
Part B: Acylation
-
The purified N-alkyl amine from Part A can then be acylated using a standard procedure, such as reacting it with an acid chloride (Protocol 2) or using a coupling reagent like HATU with a carboxylic acid (Protocol 1) to form the final N-alkyl amide.
-
References
- 1. Amide Synthesis [fishersci.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. chimia.ch [chimia.ch]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 11. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 12. pure.hud.ac.uk [pure.hud.ac.uk]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
N-Methylbutyramide stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of N-Methylbutyramide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a secondary amide with the chemical formula C₅H₁₁NO. Structurally, it consists of a butyl group attached to a carbonyl group, which is in turn bonded to a methylated nitrogen atom.[1] Due to its amide functional group, it can participate in hydrogen bonding, which influences its physical and chemical properties.[1] The amide bond's stability under physiological conditions makes this structural motif relevant in pharmaceutical research.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is hydrolysis of the amide bond. This can be catalyzed by acid or base, or can occur neutrally at elevated temperatures. The expected products of hydrolysis are butyric acid and methylamine. While specific metabolic pathways for this compound are not extensively documented, it is plausible that in a biological system, it could undergo enzymatic hydrolysis mediated by amidases or proteases.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is expected to be highly pH-dependent. Generally, amides exhibit increased rates of hydrolysis under both acidic and basic conditions.[2][3] At neutral pH, the rate of hydrolysis is significantly slower.[2][4] This is because both acid and base can catalyze the nucleophilic attack of water on the carbonyl carbon of the amide.
Q4: Is this compound susceptible to thermal degradation?
A4: Yes, like most organic molecules, this compound can undergo thermal degradation at elevated temperatures. While specific studies on this compound are limited, thermal degradation of amides can proceed through various mechanisms, including cleavage of the amide bond. For some polymeric materials containing amide linkages, thermal degradation can lead to the formation of a complex mixture of products.
Troubleshooting Guides
Problem 1: I am observing unexpected degradation of my this compound sample in solution.
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Possible Cause 1: pH of the solution.
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Possible Cause 2: Temperature.
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Troubleshooting Step: Ensure your samples are stored at the recommended temperature. If you are working at elevated temperatures, be aware that the rate of hydrolysis will increase. For long-term storage, consider keeping solutions at 4°C or frozen.
-
-
Possible Cause 3: Presence of catalytic impurities.
-
Troubleshooting Step: Ensure the purity of your this compound and the solvents used. Metal ions or other impurities can potentially catalyze degradation. Use high-purity solvents and reagents.
-
-
Possible Cause 4: Enzymatic contamination.
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Troubleshooting Step: If working with biological samples or non-sterile aqueous solutions, microbial growth could lead to enzymatic degradation. Ensure sterility of your solutions by filtration or the use of appropriate preservatives if compatible with your experimental setup.
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Problem 2: My analytical results (e.g., HPLC, LC-MS) show multiple unexpected peaks.
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Possible Cause 1: Degradation products.
-
Troubleshooting Step: The primary degradation products of this compound are butyric acid and methylamine. Check for the presence of these compounds using appropriate analytical standards. The appearance of these peaks over time is indicative of sample degradation.
-
-
Possible Cause 2: Reaction with buffer components.
-
Troubleshooting Step: Some buffer components can react with the compound of interest, especially under certain conditions (e.g., heat, light). Run a control sample of the buffer without this compound to identify any interfering peaks. Consider using a different buffer system if a reaction is suspected.
-
-
Possible Cause 3: Photodegradation.
-
Troubleshooting Step: Protect your samples from light by using amber vials or storing them in the dark. Stress testing for photostability can confirm if your compound is light-sensitive.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO | [1][5] |
| Molecular Weight | 101.15 g/mol | [1] |
| CAS Number | 17794-44-4 | [1][5] |
| Physical State | Colorless to pale yellow liquid | [1] |
| Boiling Point | 210.8°C at 760 mmHg | [1] |
| Vapor Pressure | 0.189 mmHg at 25°C | [1] |
| Flash Point | 108.3°C | [1] |
| Density | 0.864 g/cm³ | [1] |
Table 2: Hypothetical Stability Data for this compound in Aqueous Solution
Disclaimer: The following data is illustrative and based on general principles of amide stability. Actual degradation rates should be determined experimentally.
| Condition | pH | Temperature (°C) | Half-life (t₁/₂) |
| Highly Acidic | 2 | 40 | ~10 hours |
| Mildly Acidic | 5 | 40 | ~5 days |
| Neutral | 7 | 40 | ~30 days |
| Mildly Basic | 9 | 40 | ~3 days |
| Highly Basic | 12 | 40 | ~8 hours |
| Neutral | 7 | 25 | > 100 days |
Experimental Protocols
Protocol 1: General Procedure for Assessing the pH Stability of this compound
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Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).
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Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). Spike the stock solution into each buffer to a final concentration suitable for your analytical method. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the solution's properties.
-
Incubation: Aliquot the samples into sealed vials and incubate them at a constant temperature (e.g., 40°C or 50°C for accelerated stability). Include a t=0 sample for immediate analysis.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours for accelerated studies, and longer for real-time studies).
-
Analysis: Analyze the samples using a validated stability-indicating analytical method, such as HPLC with UV or MS detection, to quantify the remaining this compound and the formation of degradation products.
-
Data Evaluation: Plot the concentration of this compound versus time for each pH condition. Determine the degradation rate constant and the half-life from this data.
Visualizations
Caption: Proposed degradation pathways of this compound via acid and base-catalyzed hydrolysis.
Caption: Experimental workflow for assessing the pH stability of this compound.
References
Technical Support Center: N-Methylbutyramide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-Methylbutyramide. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common methods for purifying this compound and other small aliphatic amides are fractional distillation under reduced pressure (vacuum distillation), recrystallization, and flash column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the scale of the purification.
Q2: What are the likely impurities in a crude sample of this compound?
A2: If synthesized from butyryl chloride and methylamine, common impurities may include unreacted starting materials (butyryl chloride, methylamine), byproducts such as the corresponding carboxylic acid (butyric acid) from hydrolysis of the acid chloride, and potentially over-alkylation products. If synthesized directly from butyric acid and methylamine, unreacted starting materials are the most probable impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify the presence of the desired product and any organic impurities. The melting point of the purified solid can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Use a solvent with a lower boiling point. Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature but is still soluble when hot. |
| No crystals form upon cooling | The solution is not supersaturated. The compound is too soluble in the solvent. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. If that fails, evaporate some of the solvent to increase the concentration and cool again. Consider using a different solvent system. |
| Low recovery of purified product | Too much solvent was used, leading to significant product loss in the mother liquor. The compound is too soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. |
| Product is still impure after recrystallization | The chosen solvent did not effectively differentiate between the product and the impurity. Impurities were trapped within the crystals during rapid cooling. | Select a solvent where the impurity is either very soluble or very insoluble. Allow the solution to cool slowly to promote the formation of pure crystals. A second recrystallization may be necessary. |
Distillation Issues
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. | Always use fresh boiling chips or a magnetic stir bar. Ensure vigorous stirring. |
| Product solidifies in the condenser | The condenser water is too cold, causing the product to solidify. | Use warmer water in the condenser or turn off the water flow periodically to allow the product to melt and flow into the receiving flask. A short-path distillation apparatus can also be beneficial for small-scale distillations of solids. |
| Poor separation of product and impurities | The boiling points of the product and impurities are too close. The distillation column is not efficient enough. | Use a longer fractionating column or a column with a more efficient packing material. Perform the distillation at a very slow rate to allow for better equilibration. |
| Decomposition of the product | The distillation temperature is too high. | Perform the distillation under a higher vacuum to lower the boiling point. |
Flash Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The solvent system is not optimal. | Experiment with different solvent systems of varying polarity. For polar amides, a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or dichloromethane) is often effective.[1] |
| Product does not elute from the column | The eluent is not polar enough. The compound is strongly adsorbed to the silica gel. | Gradually increase the polarity of the eluent. For very polar compounds, a small amount of a more polar solvent like methanol can be added to the eluent system.[1] |
| Tailing of the product band | The compound is interacting too strongly with the stationary phase. The sample was overloaded on the column. | Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to reduce tailing. Ensure the sample is loaded in a concentrated band and that the column is not overloaded. |
| Cracking of the silica gel bed | The column was not packed properly. The heat of adsorption of the sample on the silica gel caused the solvent to boil. | Pack the column carefully to ensure a uniform bed. Load the sample dissolved in a small amount of the initial eluent or a less polar solvent. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Objective: To purify this compound by removing non-volatile impurities and impurities with significantly different boiling points.
Methodology:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Place the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips.
-
Connect the apparatus to the vacuum pump and slowly reduce the pressure to the desired level.
-
Begin heating the flask gently with a heating mantle while stirring.
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Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure. The boiling point of this compound is approximately 211 °C at atmospheric pressure and will be significantly lower under vacuum.
-
Once the desired fraction is collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Recrystallization
Objective: To purify solid this compound by removing soluble and insoluble impurities.
Methodology:
-
Select an appropriate solvent for recrystallization. A good solvent will dissolve the crude this compound when hot but not when cold. Potential solvents for small amides include mixtures of polar and non-polar solvents like ethyl acetate/hexane or acetone/water.
-
Place the crude this compound in an Erlenmeyer flask.
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Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent required for complete dissolution.
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If there are insoluble impurities, perform a hot filtration to remove them.
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Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
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Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
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Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the crystals in a vacuum oven or by air drying.
Protocol 3: Purification by Flash Column Chromatography
Objective: To purify this compound by separating it from impurities with different polarities.
Methodology:
-
Determine a suitable solvent system by running thin-layer chromatography (TLC) of the crude material with various solvent mixtures. A good solvent system will give the this compound an Rf value of approximately 0.3-0.4. For polar amides, a mixture of ethyl acetate and hexane or dichloromethane and methanol is often a good starting point.[1]
-
Pack a glass column with silica gel using the chosen eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, applying pressure with a pump or inert gas.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| Boiling Point | ~211 °C at 760 mmHg |
| Appearance | Colorless to pale yellow liquid or solid |
| Solubility | Soluble in water and polar organic solvents |
Table 2: Purity Analysis Techniques for this compound
| Technique | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components, quantification of purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the product and identification of organic impurities. |
| Melting Point Analysis | A sharp melting point range close to the literature value indicates high purity for solid samples. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical flow for troubleshooting common purification issues.
References
Technical Support Center: N-Methylbutyramide Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N-Methylbutyramide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: There are several established methods for the synthesis of this compound. The selection of a specific route often depends on the starting materials, desired scale of production, and economic viability. The most common routes include:
-
Four-Step Synthesis from 1-Bromopropane: This method involves the conversion of 1-bromopropane to butanenitrile, followed by hydrolysis to butanoic acid, conversion to butanoyl chloride, and finally amidation with methylamine.[1]
-
Direct Amidation of Butanoic Acid: This is a more direct and atom-economical approach involving the reaction of butanoic acid with methylamine, typically in the presence of a coupling agent or under high temperatures to drive off water.[1]
-
Ritter Reaction: This pathway utilizes a nitrile and an alcohol in the presence of a strong acid catalyst to form the corresponding N-substituted amide.[1]
Q2: What are the key safety considerations when working with the reagents for this compound synthesis?
A2: Many of the reagents used in the synthesis of this compound are hazardous. It is crucial to consult the Safety Data Sheet (SDS) for each chemical before use. Some key hazards include:
-
Thionyl chloride (used in the 4-step synthesis): Highly corrosive and toxic. Reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium cyanide (used in the 4-step synthesis): Highly toxic. Contact with acids liberates poisonous hydrogen cyanide gas.
-
Methylamine: Flammable and toxic. It is a gas at room temperature and is typically supplied as a solution.
-
Strong acids (used in the Ritter reaction and hydrolysis): Corrosive. Handle with care and appropriate PPE.
Q3: How can I purify the final this compound product?
A3: The purification strategy will depend on the scale of the reaction and the impurities present. Common laboratory-scale purification techniques include:
-
Distillation: this compound is a liquid at room temperature, and vacuum distillation can be an effective method for purification.
-
Chromatography: For small-scale and high-purity requirements, column chromatography can be employed.
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities.
For industrial-scale production, fractional distillation is the most common method. In some cases, purification using macroporous resins may be applicable, similar to methods used for purifying N-methyl pyrrolidone.[2]
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor the reaction progress using techniques like TLC, GC, or NMR. If the reaction has stalled, consider increasing the reaction time or temperature. | Drive the reaction to completion and increase the yield of the desired product. |
| Side reactions | Analyze the crude product to identify major byproducts. Adjust reaction conditions (e.g., temperature, stoichiometry of reactants) to minimize side reactions. For instance, in the direct amidation, excessive heat can lead to degradation. | Reduce the formation of unwanted byproducts, thereby increasing the yield of this compound. |
| Catalyst deactivation | If using a catalyst (e.g., in the Ritter reaction or with a coupling agent), ensure it is fresh and active. Consider adding a fresh batch of catalyst if the reaction is sluggish. | Restore the reaction rate and improve the overall yield. |
| Losses during workup | Optimize the extraction and purification steps to minimize product loss. Ensure complete phase separation during extractions and careful handling during transfers. | Maximize the recovery of the synthesized this compound. |
Product Purity Issues
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of starting materials | Improve the efficiency of the purification process. For distillation, use a column with a higher number of theoretical plates. For chromatography, optimize the solvent system. | Effectively separate the product from unreacted starting materials. |
| Formation of byproducts | As with low yield, identify the byproducts and adjust reaction conditions to minimize their formation. For example, in the synthesis from butanoyl chloride, ensure slow addition of methylamine to control the exotherm and reduce byproduct formation. | Obtain a final product with higher purity. |
| Residual solvent | After purification, ensure the product is thoroughly dried under vacuum to remove any residual solvents. | Obtain a solvent-free final product. |
| Water contamination | For reactions sensitive to moisture, ensure all glassware is oven-dried and use anhydrous solvents. Water can hydrolyze intermediates like butanoyl chloride. | Prevent unwanted hydrolysis reactions and improve product purity. |
Experimental Protocols
Direct Amidation of Butanoic Acid
This protocol provides a general procedure for the direct amidation of butanoic acid with methylamine.
Materials:
-
Butanoic acid
-
Methylamine (40% solution in water)
-
Toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add butanoic acid and toluene.
-
Slowly add a stoichiometric equivalent of the methylamine solution to the flask.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reflux until no more water is collected, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Visualizations
Signaling Pathways and Experimental Workflows
References
Managing Exotherms in N-Methylbutyramide Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-Methylbutyramide, a valuable intermediate in various chemical and pharmaceutical applications, can present challenges related to exothermic reactions. A sudden increase in temperature, if not properly managed, can lead to side reactions, reduced yield and purity, and potential safety hazards. This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in safely and effectively controlling the thermal profile of this synthesis.
Troubleshooting Guide: Exotherm Management
Rapid temperature increases during the synthesis of this compound are a common concern, particularly when using highly reactive starting materials. Below is a systematic guide to troubleshoot and mitigate exothermic events.
| Issue | Potential Cause | Recommended Action |
| Rapid Temperature Spike Upon Reagent Addition | The reaction between the acyl chloride (e.g., butyryl chloride) and methylamine is inherently fast and highly exothermic.[1][2] | 1. Slow, Controlled Addition: Add the amine or acyl chloride dropwise to the reaction mixture. 2. Cooling Bath: Maintain the reaction vessel in an ice bath or other suitable cooling medium throughout the addition process. 3. Dilution: Increase the solvent volume to better dissipate the heat generated. |
| Localized Hotspots in the Reaction Mixture | Inadequate mixing leading to a high concentration of reactants in one area. | 1. Vigorous Stirring: Ensure efficient and continuous stirring to maintain a homogenous mixture and distribute heat evenly. 2. Baffled Flask: Use a reaction flask with baffles to improve mixing efficiency. |
| Difficulty Maintaining Target Temperature | The rate of heat generation exceeds the rate of heat removal. | 1. Lower Reaction Temperature: Start the reaction at a lower temperature to create a larger temperature gradient for heat removal. 2. Reduce Reagent Concentration: Use more dilute solutions of the reactants. |
| Pressure Buildup in the Reaction Vessel | Formation of gaseous byproducts or boiling of the solvent due to excessive heat. The reaction of acyl chlorides with amines produces hydrogen chloride, which will react with excess amine to form a salt.[2] | 1. Adequate Headspace: Ensure the reaction vessel is not overfilled. 2. Venting: Use a properly vented system, such as a condenser open to a bubbler, to safely release any pressure. |
| Reaction "Runaway" | A positive feedback loop where an increase in temperature leads to an even faster reaction rate and more heat generation. | 1. Immediate Cooling: If a runaway reaction is suspected, immediately immerse the reaction vessel in a large cooling bath (e.g., ice/water or dry ice/acetone). 2. Quenching (Emergency Only): In extreme cases, and with appropriate safety precautions, a quenching agent may be added to stop the reaction. This should only be done by experienced personnel in a controlled environment. |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound exothermic?
The reaction is typically a nucleophilic acyl substitution where methylamine attacks the carbonyl carbon of a butyric acid derivative (like butyryl chloride). The formation of the stable amide bond releases a significant amount of energy, making the reaction exothermic. The reaction between acyl chlorides and amines can be particularly violent.[1][2]
Q2: What are the ideal temperature ranges for this synthesis?
While specific optimal temperatures can depend on the exact reactants and solvent used, it is crucial to maintain a low temperature, especially during the addition of reagents, to control the exotherm. Starting with a cooling bath (e.g., 0-5 °C) is a common practice. This compound itself is thermally stable, which allows for some flexibility in later stages of the reaction if a controlled temperature increase is desired.[3]
Q3: How does the choice of starting materials affect the exotherm?
Using a more reactive butyric acid derivative, such as butyryl chloride, will result in a more significant exotherm compared to using butyric acid with a coupling agent. The reaction of acyl chlorides with amines is known to be very vigorous.[2]
Q4: Can the order of reagent addition help control the temperature?
Yes. Adding the more reactive species (often the acyl chloride) slowly to a cooled and well-stirred solution of the less reactive species (the amine in a suitable solvent) is a standard method for controlling the reaction rate and temperature.
Q5: Are there alternative, less exothermic methods for this compound synthesis?
Yes, chemoenzymatic methods have been explored for amide synthesis. These reactions often proceed at room temperature under aqueous conditions, offering a much milder and potentially safer alternative to traditional synthetic routes.[4]
Experimental Workflow for Exotherm Management
The following diagram illustrates a recommended workflow for managing the exothermic reaction during this compound synthesis.
Caption: A workflow for managing exothermic reactions in this compound synthesis.
Logical Relationship of Exotherm Control Measures
This diagram outlines the logical connections between potential problems and the corresponding control measures.
References
Validation & Comparative
N-Methylbutyramide NMR Spectroscopic Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of N-Methylbutyramide and structurally related amides. Understanding the NMR profile of a molecule is crucial for its structural elucidation and characterization, forming a fundamental step in chemical research and drug development. This document presents available experimental data for comparable compounds, outlines a general protocol for NMR analysis, and uses visualizations to clarify experimental workflows.
Comparative NMR Data
Due to the limited availability of public experimental NMR data for this compound, this guide presents data for two closely related structural analogs: Butyramide and N,N-Dimethylbutyramide. These compounds provide a valuable reference for predicting the expected spectral features of this compound. The primary difference lies in the substitution at the nitrogen atom, which significantly influences the chemical environment of nearby protons and carbons.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| Butyramide | DMSO-d6 | 7.17 | Singlet | - | -NH₂ |
| 6.64 | Singlet | - | -NH₂ | ||
| 1.96 | Triplet | 7.4 | -CH₂-C=O | ||
| 1.48 | Sextet | 7.4 | -CH₂-CH₃ | ||
| 0.84 | Triplet | 7.4 | -CH₃ | ||
| N,N-Dimethylbutyramide | CDCl₃ | 2.93 | Singlet | - | -N(CH₃)₂ |
| 2.86 | Singlet | - | -N(CH₃)₂ | ||
| 2.27 | Triplet | 7.5 | -CH₂-C=O | ||
| 1.66 | Sextet | 7.5 | -CH₂-CH₃ | ||
| 0.94 | Triplet | 7.5 | -CH₃ |
Note: Data for Butyramide and N,N-Dimethylbutyramide is compiled from publicly available spectral data. Specific peak assignments are based on established chemical shift principles.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) [ppm] | Assignment |
| Butyramide | DMSO-d6 | 174.9 | C=O |
| 37.8 | -CH₂-C=O | ||
| 18.6 | -CH₂-CH₃ | ||
| 13.6 | -CH₃ | ||
| N,N-Dimethylbutyramide | CDCl₃ | 172.5 | C=O |
| 37.2 | -N(CH₃)₂ | ||
| 35.1 | -N(CH₃)₂ | ||
| 34.6 | -CH₂-C=O | ||
| 18.8 | -CH₂-CH₃ | ||
| 13.8 | -CH₃ |
Note: Data for Butyramide and N,N-Dimethylbutyramide is compiled from publicly available spectral data. Specific peak assignments are based on established chemical shift principles.
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation
-
Dissolution: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial. For ¹³C NMR, a higher concentration of 50-100 mg may be required for a better signal-to-noise ratio.[1][2]
-
Transfer: Using a glass Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[1]
-
Filtration (Optional): If any particulate matter is present, filter the solution before transferring it to the NMR tube to ensure sample homogeneity and prevent interference with the magnetic field.[1]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as Tetramethylsilane (TMS), can be added to the solvent.[2]
2. NMR Spectrometer Setup
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Insert the sample tube into the spectrometer. The deuterated solvent is used to "lock" the magnetic field frequency. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.
-
Acquisition Parameters:
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR: A proton-decoupled experiment is commonly used to simplify the spectrum by removing C-H coupling. A larger number of scans is usually necessary due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated relative to the signal of the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration and Peak Picking: The area under each peak is integrated to determine the relative number of protons. The exact chemical shift of each peak is identified.
Visualizations
To aid in understanding the experimental process, the following diagrams illustrate key workflows.
Caption: General workflow for NMR spectroscopic analysis.
Caption: Structural comparison of Butyramide and its N-methylated derivatives.
References
A Comparative Guide to Purity Assessment of N-Methylbutyramide: GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and experimental validity. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetric methods—for the purity assessment of N-Methylbutyramide.
Introduction to this compound and the Importance of Purity
This compound is a simple amide that finds application in various chemical syntheses and research contexts. The presence of impurities, such as starting materials, by-products, or degradation products, can significantly impact the outcome of reactions and biological assays. Therefore, the selection of a suitable analytical method for accurate purity determination is paramount.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.
Experimental Protocol for GC-MS
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., methanol or dichloromethane) to obtain a concentration of 1 mg/mL.
-
If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at a rate of 10 °C/min.
-
Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram.
-
Peak identification is confirmed by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST).
GC-MS Experimental Workflow
Alternative Analytical Methods
While GC-MS is a robust technique, other methods offer distinct advantages and can be employed for orthogonal testing to ensure comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that is particularly useful for non-volatile or thermally labile impurities that may not be amenable to GC analysis.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase. Filter through a 0.45 µm syringe filter.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Data Analysis: Purity is determined by the area percentage of the this compound peak.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Ensure complete dissolution.
-
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Analysis: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known proton signal of the internal standard.
Titrimetric Methods
Titration can be a simple and cost-effective method for purity assessment, particularly for determining the water content or for the assay of the amide itself under specific conditions.
-
Instrumentation: Metrohm 870 KF Titrino plus or equivalent.
-
Reagent: Commercially available Karl Fischer reagent.
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water.
-
Accurately weigh a suitable amount of the this compound sample and dissolve it in a dry solvent.
-
Titrate the sample with the standardized Karl Fischer reagent to the endpoint.
-
The water content is calculated based on the volume of titrant consumed.
-
This compound is a very weak base, making direct aqueous acid-base titration challenging. A non-aqueous titration or a back-titration method after hydrolysis would be required for an assay.
-
Hydrolysis and Back-Titration:
-
Accurately weigh the this compound sample and hydrolyze it by refluxing with a known excess of a strong acid (e.g., sulfuric acid).
-
After cooling, titrate the excess acid with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator.
-
The amount of acid consumed in the hydrolysis reaction is used to calculate the purity of the amide.
-
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of each method for the purity assessment of this compound. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | GC-MS | HPLC | qNMR | Titration (Assay) |
| Principle | Separation by volatility, detection by mass-to-charge ratio | Separation by polarity, UV detection | Nuclear magnetic resonance | Chemical reaction |
| Selectivity | Very High | High | High | Moderate |
| Sensitivity | High (ng to pg level) | Moderate (µg to ng level) | Moderate (mg level) | Low (mg level) |
| Linearity (R²) | > 0.999 | > 0.999 | Not Applicable | Not Applicable |
| LOD | ~0.01% | ~0.05% | ~0.1% | ~1% |
| LOQ | ~0.03% | ~0.15% | ~0.3% | ~3% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% | 98-102% |
| Precision (% RSD) | < 2% | < 2% | < 1% | < 2% |
| Throughput | High | High | Moderate | Low |
| Cost per Sample | Moderate | Moderate | High | Low |
| Sample Consumption | Low | Low | Moderate | High |
Logical Relationship of Purity Assessment Methods
Conclusion
The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.
-
GC-MS is an excellent choice for routine purity checks, offering high sensitivity and selectivity for volatile impurities.
-
HPLC serves as a valuable orthogonal technique, especially for identifying non-volatile or thermally sensitive impurities that might be missed by GC-MS.
-
qNMR provides a highly accurate, absolute measure of purity and is particularly useful for the certification of reference standards.
-
Titrimetric methods are simple, cost-effective techniques for determining water content (Karl Fischer) or for a basic purity assay, although they may lack the specificity of chromatographic and spectroscopic methods.
For comprehensive and robust purity assessment, a combination of these methods is often recommended. For instance, GC-MS and HPLC can be used for impurity profiling, while qNMR can provide a definitive purity value.
A Comparative Guide to the FTIR Analysis of N-Methylbutyramide and Related Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectroscopic features of N-Methylbutyramide, a secondary amide, with other related amide compounds. The objective is to offer a clear, data-driven resource for identifying and differentiating between primary, secondary, and tertiary amides using FTIR analysis. The information presented is supported by experimental data and detailed methodologies to ensure reproducibility and accurate interpretation.
Comparison of Key Vibrational Frequencies
The primary utility of FTIR spectroscopy in amide analysis lies in the identification of characteristic vibrational modes associated with the amide functional group. These include the N-H stretch, the C=O stretch (Amide I band), and the N-H bend (Amide II band). The position of these bands is highly sensitive to the substitution on the nitrogen atom, allowing for a clear distinction between primary, secondary, and tertiary amides.
The table below summarizes the key FTIR absorption frequencies for this compound (a secondary amide), alongside a primary amide (Butyramide) and a tertiary amide (N,N-Dimethylacetamide) for direct comparison. Data for N-methylacetamide is also included as a structurally similar secondary amide for which specific experimental data is available.[1]
| Functional Group Vibration | This compound (Secondary Amide) - Expected | N-Methylacetamide (Secondary Amide) - Experimental[1] | Butyramide (Primary Amide) - Typical Range | N,N-Dimethylacetamide (Tertiary Amide) - Typical Range |
| N-H Stretch | ~3300 cm⁻¹ (single, moderate band) | 3313 cm⁻¹ | ~3350 and ~3180 cm⁻¹ (two bands) | Absent |
| C-H Stretch | ~2850-3000 cm⁻¹ | Not specified | ~2850-3000 cm⁻¹ | ~2850-3000 cm⁻¹ |
| C=O Stretch (Amide I) | ~1640 cm⁻¹ | 1656 cm⁻¹ | ~1650 cm⁻¹ | ~1650 cm⁻¹ |
| N-H Bend (Amide II) | ~1550 cm⁻¹ | 1564 cm⁻¹ | ~1620 cm⁻¹ | Absent |
| C-N Stretch | ~1300-1400 cm⁻¹ | 1303 cm⁻¹ | ~1400 cm⁻¹ | ~1250-1300 cm⁻¹ |
| CH₃/CH₂ Bending | ~1375-1465 cm⁻¹ | 1375 cm⁻¹ | ~1375-1465 cm⁻¹ | ~1375-1465 cm⁻¹ |
Experimental Workflow for FTIR Analysis
The following diagram illustrates a typical workflow for the FTIR analysis of liquid amide samples.
Caption: A generalized workflow for the FTIR analysis of liquid amide samples.
Experimental Protocols
The following is a representative protocol for acquiring an FTIR spectrum of a liquid amide sample, such as this compound, using an Attenuated Total Reflectance (ATR) accessory.
Objective: To obtain a high-quality infrared spectrum of a liquid amide sample for functional group analysis.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Liquid amide sample (e.g., this compound)
-
Pipette or spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed and the crystal surface is clean and free of any residue.
-
-
Background Spectrum Collection:
-
With the clean, empty ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).
-
The background spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Using a clean pipette, place a small drop of the liquid amide sample onto the center of the ATR crystal. The sample should be sufficient to cover the crystal surface completely.
-
-
Sample Spectrum Collection:
-
Acquire the sample spectrum using the same parameters (e.g., number of scans, resolution) as the background collection. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
If necessary, perform a baseline correction to ensure all peaks originate from the zero-absorbance line.
-
Use the software's peak-picking function to identify the wavenumbers of the major absorption bands.
-
Compare the observed peak positions with known correlation tables and reference spectra to identify the functional groups present and confirm the amide type.
-
-
Cleaning:
-
After analysis, thoroughly clean the ATR crystal using a lint-free wipe moistened with an appropriate solvent (e.g., isopropanol).
-
Perform a "clean check" by collecting a spectrum of the cleaned crystal to ensure no sample residue remains.
-
This guide provides a foundational understanding of the FTIR analysis of this compound and its comparison with other amides. For more in-depth analysis, it is recommended to consult comprehensive spectroscopic databases and peer-reviewed literature.
References
A Comparative Guide to N-Methylbutyramide and N,N-dimethylformamide as Solvents for Researchers and Drug Development Professionals
An objective analysis of the performance, properties, and safety of N-Methylbutyramide and N,N-dimethylformamide (DMF) to inform solvent selection in research and pharmaceutical applications.
In the landscape of organic synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, process efficiency, and the safety profile of a given protocol. N,N-dimethylformamide (DMF) has long been a ubiquitous polar aprotic solvent, prized for its excellent solvating power for a wide range of organic and inorganic compounds. However, growing concerns over its reproductive toxicity and environmental impact have spurred the search for viable alternatives. This guide provides a detailed comparison of this compound and DMF, offering researchers, scientists, and drug development professionals a data-driven overview to aid in informed solvent selection.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of a solvent is paramount to predicting its behavior in a given application. The following table summarizes the key properties of this compound and DMF.
| Property | This compound | N,N-dimethylformamide (DMF) |
| Molecular Formula | C₅H₁₁NO[1] | C₃H₇NO[2] |
| Molecular Weight | 101.15 g/mol [1] | 73.09 g/mol [2] |
| Boiling Point | 210.8 °C (at 760 mmHg)[1] | 153 °C[2] |
| Density | 0.864 g/cm³[1] | 0.944 g/cm³ |
| Polarity | Polar | High Polar Aprotic[2][3] |
| Hydrogen Bonding | Donor and Acceptor[1] | Acceptor only |
| Solubility in Water | Soluble | Miscible[2] |
Hansen Solubility Parameters (HSPs): A Deeper Dive into Solvent Behavior
Hansen Solubility Parameters (HSPs) provide a more nuanced understanding of a solvent's interactive capabilities by breaking down the total cohesive energy into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). These parameters are invaluable for predicting the solubility of polymers, pigments, and other materials in a given solvent.
| Hansen Parameter | This compound (Estimated) | N,N-dimethylformamide (DMF) |
| δD (Dispersion) | 16.5 MPa½ | 17.4 MPa½ |
| δP (Polar) | 9.0 MPa½ | 13.7 MPa½ |
| δH (Hydrogen Bonding) | 9.5 MPa½ | 11.3 MPa½ |
The estimated HSPs suggest that this compound has a slightly lower polarity (δP) and hydrogen bonding capability (δH) compared to DMF, while its dispersion forces (δD) are in a similar range. This indicates that while both are effective polar solvents, DMF may have a stronger affinity for highly polar and hydrogen-bonding solutes.
Performance in Key Applications
The choice of solvent is often dictated by the specific requirements of a chemical transformation or formulation process. Here, we compare the expected performance of this compound and DMF in common applications within research and drug development.
Amide Bond Formation and Peptide Coupling
DMF is a workhorse solvent in amide bond formation and solid-phase peptide synthesis (SPPS) due to its ability to dissolve a wide range of amino acid derivatives and coupling reagents.[4] Its aprotic nature prevents interference with the reaction, and its high polarity solvates the growing peptide chain.
This compound as a Potential Alternative:
With its polar nature and hydrogen bond donor and acceptor capabilities, this compound is also a suitable solvent for these reactions.[1] The presence of an N-H bond could potentially participate in hydrogen bonding with the peptide backbone, which might influence peptide conformation and solubility. Its higher boiling point could be advantageous for reactions requiring elevated temperatures but may complicate solvent removal during workup.
Polymer Chemistry and Film Casting
DMF is widely used in the polymer industry for dissolving a variety of polymers, such as polyacrylonitrile and polyurethanes, and for casting thin films.[5] Its strong solvating power allows for the preparation of uniform polymer solutions.
This compound in Polymer Applications:
Based on its estimated Hansen Solubility Parameters, this compound is expected to be a good solvent for a range of polymers. Its lower estimated polarity compared to DMF might make it a more suitable solvent for less polar polymers. The higher boiling point could be beneficial for processes requiring slow solvent evaporation to achieve uniform film formation.
Drug Formulation
In pharmaceutical formulations, solvents are crucial for dissolving active pharmaceutical ingredients (APIs) and excipients.[6][7] The ideal solvent should have good solvating power for the API, be non-reactive, and easily removable.
Solvent Selection Considerations:
The choice between this compound and DMF in drug formulation will depend heavily on the specific properties of the API. The slightly lower polarity of this compound might be advantageous for APIs with moderate polarity. However, the well-established toxicological profile of DMF is a significant drawback, making this compound a potentially safer alternative, pending further toxicological studies.
Experimental Protocols: A Practical Perspective
To provide a concrete basis for comparison, this section details common experimental protocols that utilize DMF as a solvent. These can serve as a starting point for researchers considering the substitution of DMF with this compound.
Protocol 1: Amide Synthesis using a Coupling Reagent
Objective: To synthesize an amide from a carboxylic acid and an amine using a carbodiimide coupling reagent in DMF.
Methodology:
-
Dissolve the carboxylic acid (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in DMF.
-
Add the amine (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with an appropriate organic solvent and wash with aqueous solutions to remove residual DMF and other water-soluble impurities.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Discussion of this compound in this Protocol: this compound could potentially replace DMF in this protocol. Its ability to dissolve the reactants and its polar nature would facilitate the reaction. The higher boiling point would require higher temperatures for solvent removal under vacuum, which should be considered based on the thermal stability of the product.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Fmoc Deprotection and Coupling
Objective: To perform a cycle of Fmoc deprotection and amino acid coupling on a resin-bound peptide.
Methodology:
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc-piperidine adduct.
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., 3-5 equivalents) and a coupling agent such as HBTU (e.g., 3-5 equivalents) in DMF.
-
Add a base like N,N-diisopropylethylamine (DIPEA) to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).
-
Wash the resin with DMF to remove excess reagents.
Discussion of this compound in this Protocol: The use of this compound in SPPS would require evaluation of its resin-swelling properties and its compatibility with the deprotection and coupling reagents. Its ability to act as a hydrogen bond donor might influence peptide aggregation on the resin.
Protocol 3: Polymer Film Casting
Objective: To prepare a thin polymer film by solution casting.
Methodology:
-
Dissolve the polymer (e.g., polyvinylidene fluoride - PVDF) in DMF to a desired concentration (e.g., 10-20 wt%). This may require heating and stirring.[8]
-
Once the polymer is fully dissolved, cast the solution onto a flat substrate (e.g., a glass plate).
-
Use a doctor blade to ensure a uniform thickness of the cast solution.
-
Place the cast film in an oven at a controlled temperature to evaporate the solvent. The temperature should be below the boiling point of the solvent to ensure slow and uniform evaporation.
-
Once the film is dry, carefully peel it from the substrate.
Discussion of this compound in this Protocol: this compound's higher boiling point would necessitate a higher drying temperature or longer drying times. This could be advantageous in preventing the formation of defects in the film due to rapid solvent evaporation. The solubility of the specific polymer in this compound would need to be determined beforehand.
Visualizing Workflows and Relationships
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for a typical amide synthesis reaction.
Caption: Key property differences between DMF and this compound.
Safety and Environmental Considerations
A critical aspect of solvent selection is the evaluation of its safety and environmental impact.
N,N-dimethylformamide (DMF):
-
Toxicity: DMF is classified as a substance with reproductive toxicity. Chronic exposure can lead to liver damage.[9] It is readily absorbed through the skin.
-
Environmental Impact: DMF is miscible with water and can be a contaminant in wastewater. However, it is considered to be readily biodegradable.
This compound:
-
Toxicity: Detailed toxicological data for this compound is less extensive than for DMF. However, based on its structure as a simple amide, it is generally considered to have a lower toxicity profile than DMF. As with any chemical, appropriate personal protective equipment should be used.
-
Environmental Impact: Information on the environmental fate of this compound is limited. Its solubility in water suggests it could enter aquatic systems. Its biodegradability would need to be assessed to fully understand its environmental impact.
Conclusion and Recommendations
N,N-dimethylformamide has been a cornerstone solvent in many areas of chemical research and industry due to its exceptional solvating properties. However, its significant health and safety concerns necessitate the exploration of safer alternatives.
This compound presents itself as a promising candidate for replacing DMF in various applications. Its key advantages include:
-
A potentially safer profile: While more comprehensive toxicological studies are needed, its chemical structure suggests a lower intrinsic toxicity compared to DMF.
-
A higher boiling point: This can be advantageous for reactions requiring higher temperatures and for processes where slow, controlled evaporation is desired.
-
Both hydrogen bond donor and acceptor capabilities: This dual nature may offer unique solvation properties for certain applications, particularly in peptide and polymer chemistry.
Researchers and process chemists are encouraged to consider this compound as a potential substitute for DMF. However, it is crucial to recognize that a direct "drop-in" replacement is not always feasible. The differences in polarity, hydrogen bonding, and boiling point will likely require some degree of process optimization. Initial small-scale trials are recommended to evaluate the performance of this compound in a specific application before scaling up.
The lack of extensive experimental data directly comparing the two solvents highlights an area for future research. Such studies would be invaluable in providing the scientific community with the necessary data to confidently adopt safer and more sustainable solvent practices.
References
- 1. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]
- 2. kinampark.com [kinampark.com]
- 3. chemistryforsustainability.org [chemistryforsustainability.org]
- 4. hansen-solubility.com [hansen-solubility.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. researchgate.net [researchgate.net]
- 7. A Python tool for predicting optimal solvent blends based on Hansen solubility parameters | Semantic Scholar [semanticscholar.org]
- 8. [PDF] A method for estimating both the solubility parameters and molar volumes of liquids | Semantic Scholar [semanticscholar.org]
- 9. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Alkyl Amides in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of N-alkyl amides against alternative solvents in common organic reactions, supported by experimental data.
N-alkyl amides, particularly N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP), have long been the workhorse solvents in a multitude of organic reactions due to their excellent dissolving power for a wide range of organic and inorganic compounds, high boiling points, and aprotic nature. However, increasing regulatory scrutiny and a growing emphasis on green chemistry have prompted a search for viable alternatives. This guide provides a comparative study of the performance of these traditional N-alkyl amides against each other and against more sustainable solvent choices in three cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura coupling, the Mizoroki-Heck reaction, and the Buchwald-Hartwig amination, as well as in peptide bond formation.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of solvent can significantly impact reaction efficiency, yield, and catalyst stability.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reaction is tolerant of many solvents, but N-alkyl amides are frequently employed.[1]
| Solvent System | Aryl Halide | Arylboronic Acid | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| DMF | Bromobenzene | 4-Methylphenylboronic acid | K₂CO₃ | Pd NPs-OAc (0.04 mol%) | 100 | 16 | 10 | [2] |
| NMP | Bromobenzene | 4-Methylphenylboronic acid | K₂CO₃ | Pd NPs-OAc (0.04 mol%) | 100 | 16 | 25 | [2] |
| DMF/H₂O (1:1) | Bromobenzene | 4-Methylphenylboronic acid | K₂CO₃ | Pd NPs-OAc (0.04 mol%) | 100 | 16 | Limited | [2] |
| NMP/H₂O (1:1) | Bromobenzene | 4-Methylphenylboronic acid | K₂CO₃ | Pd NPs-OAc (0.04 mol%) | 100 | 16 | 83 | [2] |
| Toluene | 4-Bromobenzonitrile | Phenylboronic acid | K₂CO₃ | Pd(OAc)₂/BINAP | r.t. | 18 | 76 | [3] |
| DMF | 4-Bromobenzonitrile | Phenylboronic acid | K₂CO₃ | Pd(OAc)₂/BINAP | r.t. | 17 | 84 | [3] |
| 2-MeTHF | 4-Bromobenzonitrile | Phenylboronic acid | K₂CO₃ | Pd(OAc)₂/BINAP | r.t. | 5 days | 46 | [3] |
| CPME | 4-Bromobenzonitrile | Phenylboronic acid | K₂CO₃ | Pd(OAc)₂/BINAP | r.t. | 3 days | 70 | [3] |
Table 1: Comparison of Solvents in the Suzuki-Miyaura Coupling Reaction. This table summarizes the effect of different solvents on the yield of the Suzuki-Miyaura coupling reaction under various conditions.
The data indicates that while pure N-alkyl amides can be effective, aqueous mixtures, particularly NMP/H₂O, can significantly enhance yields in certain systems.[2] Furthermore, greener solvents like cyclopentyl methyl ether (CPME) show promise as alternatives to traditional N-alkyl amides, offering comparable yields to toluene, although reaction times may be longer.[3]
References
A Comparative Guide to N-Methylbutyramide Quality Control and Reference Standards
For researchers, scientists, and professionals in drug development, ensuring the quality and consistency of chemical reagents is paramount. This guide provides a comprehensive comparison of quality control measures for N-Methylbutyramide, outlining reference standards and detailing experimental protocols for its analysis. This compound serves as a versatile building block in organic synthesis and as a model compound for studying amide properties.[1] Its structural simplicity makes it an ideal candidate for illustrating fundamental quality control principles applicable to a wide range of research chemicals.
Understanding this compound and its Alternatives
This compound, a secondary amide, possesses a unique combination of a hydrophobic butyl chain and a polar amide group, rendering it soluble in a variety of solvents and capable of engaging in hydrogen bonding.[1] When selecting a reagent for a specific application, it is crucial to consider not only the primary compound but also its potential isomers and their distinct physical and chemical properties.
| Property | This compound | Isovaleramide (3-Methylbutanamide) | N,N-Dimethylpropionamide |
| CAS Number | 17794-44-4 | 541-46-8 | 758-96-3 |
| Molecular Formula | C5H11NO | C5H11NO | C5H11NO |
| Molecular Weight | 101.15 g/mol [2] | 101.15 g/mol | 101.15 g/mol |
| Boiling Point | 210.8°C at 760 mmHg | 232°C at 760 mmHg | 174-176°C at 760 mmHg |
| Structure | CH3CH2CH2CONHCH3 | (CH3)2CHCH2CONH2 | CH3CH2CON(CH3)2 |
| Key Differences | Straight-chain secondary amide | Branched-chain primary amide | Tertiary amide |
The choice between this compound and its isomers can significantly impact reaction kinetics, product formation, and biological activity. For instance, the presence of a primary amide in isovaleramide allows for different hydrogen bonding patterns compared to the secondary amide in this compound. N,N-Dimethylpropionamide, a tertiary amide, lacks an amide proton and therefore cannot act as a hydrogen bond donor.
Reference Standards and Quality Control Parameters
While a universally recognized primary reference standard for this compound from pharmacopeias may not be readily available, high-purity batches can be purchased from various chemical suppliers. Researchers should source from vendors that provide a detailed Certificate of Analysis (CoA). A comprehensive CoA for a high-purity this compound standard should include the following:
| Parameter | Specification | Analytical Method |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Identity | Conforms to the structure of this compound | ¹H NMR, ¹³C NMR, IR, MS |
| Purity (Assay) | ≥ 99.5% | Gas Chromatography (GC) |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
| Residual Solvents | To be specified based on synthesis | Headspace GC-MS |
| Elemental Impurities | To be specified based on synthesis | ICP-MS |
Experimental Protocols for Quality Control
1. Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification of this compound and for detecting impurities.[3][4]
Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-32
-
Relaxation Delay: 5 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled experiment
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2 seconds
-
-
Data Analysis: Compare the obtained chemical shifts, multiplicities, and integrations with established reference spectra for this compound.
2. Purity Assessment by Gas Chromatography (GC)
GC is an effective method for determining the purity of volatile compounds like this compound and for quantifying impurities.[5]
Protocol:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.
-
Sample Preparation: Prepare a solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).[6]
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes
-
Ramp: Increase to 240°C at a rate of 10°C/minute
-
Final Hold: Hold at 240°C for 5 minutes
-
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing Quality Control Workflows
Logical Workflow for this compound Quality Control
Caption: A flowchart illustrating the quality control process for this compound.
Signaling Pathway for Impurity Identification
Caption: A diagram showing the process of identifying an unknown impurity.
By implementing these rigorous quality control procedures, researchers can ensure the reliability and reproducibility of their experimental results, ultimately contributing to the advancement of scientific discovery and the development of new therapeutics.
References
- 1. This compound (17794-44-4) for sale [vulcanchem.com]
- 2. N-Methylbutanamide | C5H11NO | CID 28774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.au.dk [pure.au.dk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
Safety Operating Guide
Proper Disposal of N-Methylbutyramide: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of N-Methylbutyramide, ensuring compliance with regulatory standards and promoting a safe laboratory environment. The following procedures are designed to provide clear, step-by-step guidance for handling and disposing of this chemical waste.
Regulatory Compliance and Hazardous Waste Classification
This compound is classified as a hazardous waste. All disposal procedures must strictly adhere to federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable guidelines.[5][6]
Safety First: Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure that all appropriate personal protective equipment is worn and that you are working in a well-ventilated area, preferably a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are required. A face shield should be worn if there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-retardant laboratory coat should be worn over long-sleeved clothing and long pants.
-
Footwear: Closed-toe, chemical-resistant shoes must be worn.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Safe Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
Do not inhale fumes or vapors.
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials.[5]
-
Prevent the release of this compound into the environment.[7]
Disposal Method 1: Chemical Neutralization (Hydrolysis)
Chemical neutralization through hydrolysis is a recommended method for the disposal of this compound. This process breaks down the amide into less hazardous compounds: butyric acid and methylamine. This can be achieved under either alkaline or acidic conditions.
Experimental Protocol: Alkaline Hydrolysis
This procedure should be performed in a chemical fume hood.
-
Preparation: Prepare a 10% (w/v) aqueous solution of sodium hydroxide (NaOH).
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add the this compound waste. For every 1 gram of this compound, plan to use approximately 10 mL of the 10% NaOH solution.
-
Hydrolysis: Slowly add the 10% NaOH solution to the this compound while stirring.
-
Heating: Heat the mixture to reflux (approximately 100°C) and maintain for 2-4 hours. The reaction is complete when the evolution of methylamine gas ceases (can be tested with moist pH paper, which will turn basic).
-
Neutralization: Allow the solution to cool to room temperature. Carefully neutralize the resulting solution to a pH between 6.0 and 8.0 by slowly adding a dilute acid (e.g., 1 M hydrochloric acid).
-
Final Disposal: The neutralized solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Confirm this disposal method with your institution's EHS department.
Experimental Protocol: Acidic Hydrolysis
This procedure should be performed in a chemical fume hood.
-
Preparation: Prepare a 10% (v/v) aqueous solution of sulfuric acid (H₂SO₄).
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add the this compound waste. For every 1 gram of this compound, plan to use approximately 10 mL of the 10% H₂SO₄ solution.
-
Hydrolysis: Slowly add the 10% H₂SO₄ solution to the this compound while stirring.
-
Heating: Heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours.
-
Neutralization: Allow the solution to cool to room temperature. Carefully neutralize the resulting solution to a pH between 6.0 and 8.0 by slowly adding a dilute base (e.g., 1 M sodium hydroxide).
-
Final Disposal: The neutralized solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Confirm this disposal method with your institution's EHS department.
Quantitative Data for Hydrolysis
| Parameter | Alkaline Hydrolysis | Acidic Hydrolysis |
| Reagent | Sodium Hydroxide (NaOH) | Sulfuric Acid (H₂SO₄) |
| Concentration | 10% (w/v) aqueous solution | 10% (v/v) aqueous solution |
| Temperature | Reflux (~100°C) | Reflux (~100°C) |
| Reaction Time | 2 - 4 hours | 4 - 6 hours |
| Final pH | 6.0 - 8.0 | 6.0 - 8.0 |
Workflow for Chemical Neutralization
Disposal Method 2: Incineration
For larger quantities of this compound waste or when chemical neutralization is not feasible, incineration by a licensed hazardous waste disposal facility is the preferred method.
Procedure for Incineration
-
Waste Collection: Collect this compound waste in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Labeling: Clearly label the container as "Hazardous Waste: this compound". Include the accumulation start date and any other information required by your institution.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor. The contractor will transport the waste to a facility capable of high-temperature incineration with flue gas scrubbing.[7]
Workflow for Incineration
Spill Management
In the event of a spill, follow these immediate steps:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as sawdust.
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your supervisor and your institution's EHS department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Disclaimer
The information provided in this document is intended as a guide for the proper disposal of this compound in a laboratory setting. It is not a substitute for institutional policies and procedures or for federal, state, and local regulations. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure full compliance.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
